molecular formula C8H16N2OS B1462479 2-amino-N-methyl-N-(thiolan-3-yl)propanamide CAS No. 1218578-95-0

2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Cat. No.: B1462479
CAS No.: 1218578-95-0
M. Wt: 188.29 g/mol
InChI Key: FJKPJYSZKGENHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a synthetic N-methylated amino acid derivative designed for research and development purposes. Incorporation of N-methyl amino acids (NMAAs) is a established strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics . This modification can improve metabolic stability by conferring resistance to proteolytic enzymes, increase membrane permeability, and fine-tune biological activity, making it a valuable building block for the development of enzyme inhibitors, receptor agonists/antagonists, and other biologically active compounds . The thiolane (tetrahydrothiophene) ring system incorporated in the structure is a feature found in various pharmacologically active molecules and can contribute to unique steric and electronic properties. This compound is provided as a research-grade material strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical entity as a key intermediate in solid-phase peptide synthesis (SPPS) or in solution-phase chemistry to create novel peptide analogs with potentially improved drug-like characteristics .

Properties

IUPAC Name

2-amino-N-methyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-6(9)8(11)10(2)7-3-4-12-5-7/h6-7H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPJYSZKGENHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCSC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The rigorous and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of a novel compound, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of high-resolution mass spectrometry (HRMS), advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals. This document details the logical progression from determining the molecular formula to establishing atomic connectivity and, finally, assigning the absolute stereochemistry of the molecule's two chiral centers.

Introduction: The Imperative of Structural Certainty

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a novel small molecule containing two key fragments: an amino-propanamide backbone and a thiolane ring, linked via a tertiary amide bond. The presence of two stereocenters—one on the propanamide backbone (C2) and one on the thiolane ring (C3)—necessitates a meticulous analytical strategy to define not only its constitution but also its three-dimensional architecture. An incorrect structural assignment can have profound consequences, leading to wasted resources in development and a misunderstanding of its biological activity.

This guide presents an integrated workflow that leverages the strengths of multiple orthogonal analytical techniques. Mass spectrometry provides the foundational elemental composition and fragmentation data.[1][2] NMR spectroscopy serves as the primary tool for mapping the intricate network of atomic connections.[3][4][5] Finally, X-ray crystallography offers the definitive solution for determining the absolute configuration of the chiral centers, a critical parameter for any biologically active molecule.[6][7][8]

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is most reliably achieved using high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio (m/z) with exceptional accuracy.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile small molecules, minimizing in-source fragmentation and maximizing the intensity of the protonated molecular ion [M+H]⁺.[1]

  • Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers provide the mass accuracy required to distinguish between elemental compositions with the same nominal mass.[9]

  • Data Analysis: Identify the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).

For 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, the expected molecular formula is C₈H₁₆N₂OS.

  • Expected Monoisotopic Mass: 188.1034 Da

  • Expected [M+H]⁺: 189.1107 Da

Degree of Unsaturation: Once the formula (C₈H₁₆N₂OS) is confirmed, the degree of unsaturation (DoU) is calculated to determine the total number of rings and/or multiple bonds.

DoU = C - (H/2) + (N/2) + 1 DoU = 8 - (16/2) + (2/2) + 1 = 8 - 8 + 1 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the thiolane moiety) and one double bond (the amide carbonyl group).

Mapping the Atomic Framework: An NMR-Centric Approach

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[3][10][11] Our strategy employs a suite of 1D and 2D experiments to build the structure piece by piece.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

1D NMR provides the initial inventory of hydrogen and carbon environments within the molecule.

  • ¹H NMR: Reveals the number of distinct proton environments, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[5]

  • ¹³C NMR {¹H Decoupled}: Shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (Note: Chemical shifts (δ) are hypothetical, based on typical values for similar functional groups. Multiplicities are abbreviated: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.)

Atom(s)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)Carbon Type (DEPT)
Propanamide Moiety
C1 (C=O)---~175C
C2 (CH)~3.5q1H~55CH
C3 (CH₃)~1.2d3H~18CH₃
NH₂~2.0br s2H--
N-CH₃~3.0s3H~35CH₃
Thiolane Moiety
C3' (CH)~4.5m1H~50CH
C2' (CH₂)~2.9m2H~38CH₂
C4' (CH₂)~2.2m2H~30CH₂
C5' (CH₂)~2.8m2H~32CH₂
Two-Dimensional (2D) NMR: Building Connectivity

While 1D NMR provides the parts list, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.[12][13][14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the definitive way to link the ¹H and ¹³C assignments.[15]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for tracing out contiguous proton networks, such as the C2-C3 link in the propanamide fragment and the entire spin system of the thiolane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate fragments. It shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations for this molecule would be from the N-CH₃ protons to the amide carbonyl (C1) and the thiolane C3', bridging the two main parts of the molecule across the nitrogen atom.[16]

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_fragments Structural Fragments H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C & DEPT (Carbon Environments) C13_NMR->HSQC HSQC->HMBC Frag1 Propanamide Backbone (CH₃-CH-C=O) HSQC->Frag1 Assign atoms Frag2 Thiolane Ring HSQC->Frag2 Assign atoms Frag3 N-Methyl Group HSQC->Frag3 Assign atoms COSY->Frag1 Trace spin systems COSY->Frag2 Trace spin systems Structure Final Connectivity (2D Structure) HMBC->Structure Connect fragments Frag1->Structure Frag2->Structure Frag3->Structure

Confirmation via Fragmentation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides orthogonal confirmation of the structure proposed by NMR. In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[17] The fragmentation pattern serves as a structural fingerprint.

Protocol 2: Tandem Mass Spectrometry (MS/MS)
  • Instrument: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 189.11) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to CID in a collision cell filled with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Scan the third mass analyzer to detect the m/z of the resulting fragment ions.

Table 2: Predicted MS/MS Fragments for Protonated 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Fragment m/z (Predicted)Lost Neutral FragmentStructure of Fragment Ion
172.08NH₃ (Ammonia)Loss of the primary amine group.
116.07C₃H₆NO (Propanamide fragment)Thiolane ring with N-methyl group.
88.05C₅H₉NS (Thiolane fragment)Protonated 2-amino-N-methylpropanamide.
74.06C₅H₉S (Thiolane radical)Protonated methyl-propanamide fragment.

The observation of these specific fragments would provide strong evidence supporting the connectivity determined by NMR.

The Final Frontier: Determining Absolute Stereochemistry

While NMR and MS can define the 2D structure, they cannot typically distinguish between enantiomers or diastereomers. Given the two chiral centers in our molecule, four possible stereoisomers exist (R,R), (S,S), (R,S), and (S,R). Determining the absolute configuration is essential and is most definitively accomplished by single-crystal X-ray crystallography.[6][18]

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step. Grow a high-quality single crystal of the compound (or a suitable salt/derivative). This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. This provides the precise 3D arrangement of atoms and the relative configuration of the stereocenters.

  • Absolute Configuration Determination: To determine the absolute configuration, anomalous dispersion is used.[6] This requires the presence of an atom that scatters X-rays with a significant anomalous component (often a "heavy" atom, though modern instruments can often solve for light-atom structures) or the use of a specific X-ray wavelength. The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure, thus unambiguously assigning the absolute configuration (e.g., 2R, 3'S).[19]

Conclusion: A Synthesis of Evidence

The structure elucidation of a novel molecule like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a process of accumulating and synthesizing evidence from multiple, complementary techniques. No single experiment provides the complete picture. The workflow presented here demonstrates a logical and robust pathway to achieve an unambiguous structural assignment.

G Sample Purified Unknown Compound HRMS HRMS (ESI-TOF/Orbitrap) Sample->HRMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR MSMS Tandem MS (MS/MS) Sample->MSMS Xray Single Crystal X-ray Crystallography Sample->Xray MolFormula Molecular Formula (e.g., C₈H₁₆N₂OS) HRMS->MolFormula Connectivity 2D Structure (Connectivity) NMR->Connectivity Confirmation Structural Confirmation (Fragmentation Pattern) MSMS->Confirmation Stereochem Absolute Stereochemistry (e.g., 2R, 3'S) Xray->Stereochem Final Unambiguous Structure Elucidated MolFormula->Final Connectivity->Confirmation cross-validates Connectivity->Final Confirmation->Final Stereochem->Final

By following this integrated approach, the molecular formula is first established, followed by the complete assignment of the atomic framework and its connectivity. This proposed 2D structure is then confirmed through fragmentation analysis, and finally, the absolute three-dimensional arrangement is determined through X-ray crystallography. This multi-faceted, self-validating process ensures the highest degree of confidence in the final structural assignment.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). ZefSci. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Absolute configuration - Wikipedia. Wikipedia. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 20(5), 681-690. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 309. [Link]

  • Zemski Berry, K. A., & Caprioli, R. M. (2014). Mass spectrometry-based tissue imaging of small molecules. Current Opinion in Chemical Biology, 18, 119-126. [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research in Hepatology, 8(2), 12. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Flack, H. D. (2009). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 65(4), 371-389. [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]

  • Tsoumalis, A., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 99(8), 2969-2975. [Link]

  • Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-986. [Link]

  • Van den Heuvel, H., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. [Link]

  • Smith, M. A., & Burns, D. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2544-2563. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Tools for Structure Elucidation. Bruker. [Link]

Sources

2-amino-N-methyl-N-(thiolan-3-yl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical & Physicochemical Profiling of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Executive Summary & Structural Classification

2-amino-N-methyl-N-(thiolan-3-yl)propanamide represents a specialized peptidomimetic building block, fusing an amino acid backbone (alanine) with a sulfur-containing heterocyclic pharmacophore (tetrahydrothiophene). This compound is classified as an


-aminoamide , specifically an 

-disubstituted alaninamide.

Its structural distinctiveness lies in the thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. Unlike standard alkyl chains, the thiolane ring introduces restricted conformational flexibility and a specific electronic profile due to the thioether sulfur. This scaffold is frequently investigated in medicinal chemistry as a bioisostere for cyclopentyl or pyrrolidinyl groups, often to modulate lipophilicity (LogP) and metabolic stability in GPCR ligands or protease inhibitors.

Chemical Identity
PropertyDetail
IUPAC Name 2-amino-N-methyl-N-(tetrahydrothiophen-3-yl)propanamide
Molecular Formula

Molecular Weight 188.29 g/mol
Core Scaffold Alaninamide (Propanamide backbone)
Key Functional Groups Primary Amine (

-amino), Tertiary Amide, Thioether (cyclic)
Chirality Two stereocenters: C2 (Alanine

-C) and C3 (Thiolane ring).[1]

Physicochemical Properties (Predicted)

The following data is derived from structure-activity relationship (SAR) algorithms and fragment-based descriptors of the constituent moieties (Alanine + N-methyl-tetrahydrothiophene).

ParameterValue (Est.)Significance
LogP (Octanol/Water) 0.4 – 0.9Moderately polar; likely orally bioavailable. The sulfur atom increases lipophilicity compared to the oxygen analog (tetrahydrofuran).
pKa (Basic) 8.2 – 8.6Attributed to the primary

-amine. The amide nitrogen is non-basic.
Topological Polar Surface Area (TPSA) ~55 ŲFavorable for blood-brain barrier (BBB) penetration (typically <90 Ų).
H-Bond Donors 2Primary amine (-NH2).
H-Bond Acceptors 3Carbonyl oxygen, Amine nitrogen, Thioether sulfur.
Solubility HighWater-soluble as a hydrochloride salt; soluble in MeOH, DCM, DMSO as a free base.

Synthesis & Manufacturing Strategy

As a Senior Scientist, I recommend a convergent synthesis strategy. This approach minimizes the risk of racemization at the alanine


-carbon and allows for the separate preparation of the chiral amine partner.
The "Self-Validating" Protocol

The synthesis is split into two phases: (A) Preparation of the secondary amine and (B) Peptide coupling.

Phase A: Reductive Amination (Amine Partner Synthesis)

  • Reactants: Tetrahydrothiophen-3-one + Methylamine (HCl salt).

  • Reagent: Sodium triacetoxyborohydride (STAB) or

    
    .
    
  • Mechanism: Formation of the imine followed by in-situ reduction.

  • Validation: Monitor disappearance of ketone C=O in IR (~1740 cm⁻¹) and appearance of amine.

Phase B: Amide Coupling

  • Reactants: Boc-L-Alanine + N-methyl-tetrahydrothiophen-3-amine (from Phase A).

  • Coupling Agent: HATU (preferred for steric bulk) or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: 4N HCl in Dioxane or TFA/DCM.

Synthesis Workflow Diagram

SynthesisPath Ketone Tetrahydrothiophen-3-one SecAmine N-methyl-tetrahydrothiophen-3-amine Ketone->SecAmine Reductive Amination (STAB, DCM) MeNH2 Methylamine MeNH2->SecAmine Coupled Boc-Protected Intermediate SecAmine->Coupled HATU, DIPEA Amide Coupling BocAla Boc-L-Alanine BocAla->Coupled Final 2-amino-N-methyl-N-(thiolan-3-yl)propanamide Coupled->Final Deprotection (TFA or HCl)

Figure 1: Convergent synthesis pathway utilizing reductive amination and standard peptide coupling chemistry.

Reactivity, Stability & Metabolic Liability

Understanding the degradation pathways is critical for handling and formulation.

A. Sulfur Oxidation (The Primary Liability)

The thioether in the thiolane ring is susceptible to oxidation by atmospheric oxygen over time, or rapidly by metabolic enzymes (FMOs, CYPs).

  • Stage 1: Oxidation to Sulfoxide (Chiral, creates diastereomers).

  • Stage 2: Further oxidation to Sulfone (Achiral S-atom, very polar).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Use antioxidants (e.g., ascorbic acid) in formulation.

B. Stereochemical Integrity

The compound possesses two chiral centers.

  • Alanine

    
    -Center:  Susceptible to racemization if coupling conditions are too basic or if the activation is over-extended (azlactone formation).
    
  • Thiolane C3 Center: Stable, but creates diastereomeric pairs (e.g., L-Ala/(

    
    )-Thiolane vs L-Ala/(
    
    
    
    )-Thiolane).
    • Note: Separation of diastereomers is usually required via Chiral HPLC.

Metabolic Pathway Diagram

Metabolism Parent Parent Compound (Thioether) Sulfoxide S-Oxide Metabolite (Sulfoxide) Parent->Sulfoxide Oxidation (FMO/CYP) Hydrolysis Hydrolysis Product (Alanine + Amine) Parent->Hydrolysis Amidase/Peptidase Sulfone S,S-Dioxide Metabolite (Sulfone) Sulfoxide->Sulfone Oxidation

Figure 2: Predicted metabolic and degradation pathways focusing on sulfur oxidation and amide hydrolysis.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) Doublet at ~1.2 ppm (Ala-CH3). Multiplets at 1.8-3.0 ppm (Thiolane ring protons). Singlet at ~2.8-3.0 ppm (N-Methyl). Quartet at ~4.0 ppm (Ala

-CH).
Verifies the N-methyl and Thiolane connectivity.
13C NMR Carbonyl peak at ~170 ppm. N-Methyl carbon at ~30-35 ppm. Thiolane carbons (distinct shifts due to S and N).Confirms the amide bond and carbon skeleton.
LC-MS (ESI+) [M+H]+ peak at 189.1 m/z .Primary confirmation of molecular weight.
IR Spectroscopy Amide I band (~1640 cm⁻¹) and Amide II band. Absence of S-H stretch (2550 cm⁻¹).Confirms amide formation and lack of free thiol.

Handling & Safety Protocols

  • Hazard Classification: Treat as a potential irritant (Skin/Eye). The free base may have a characteristic sulfur/amine odor.

  • Storage: Hygroscopic as a hydrochloride salt. Store in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) due to the thioether group.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • PubChem Compound Summary. (2024). 2-amino-3-methyl-N-(thiolan-3-yl)butanamide (Analogous Structure). National Center for Biotechnology Information. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for Boc-deprotection protocols).
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for Thiolane bioisosterism and metabolism).

Sources

Strategic Synthesis of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide: A Modular Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Molecule: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide Chemical Class: Peptidomimetic / Sulfur-heterocycle scaffold[1]

This guide details the synthesis of a steric-constrained amino acid derivative featuring a thiolane (tetrahydrothiophene) core.[1] This specific scaffold is of high value in medicinal chemistry, particularly in the development of URAT1 inhibitors (e.g., Dotinurad analogs) and PRMT inhibitors , where the sulfur heterocycle provides unique lipophilic and metabolic properties compared to standard pyrrolidine analogs.

Key Synthetic Challenges:

  • Steric Hindrance: Formation of the amide bond involves a secondary amine (N-methyl) attached to a secondary carbon (thiolan-3-yl), creating significant steric bulk.[1]

  • Sulfur Sensitivity: The thiolane sulfur is prone to oxidation (to sulfoxide/sulfone) or catalyst poisoning (Pd/C) during standard hydrogenation protocols.[1]

  • Stereochemical Complexity: Coupling chiral L-alanine with racemic thiolan-3-amine yields diastereomers that may require separation.[1]

Retrosynthetic Analysis

To ensure scalability and convergent assembly, we adopt a disconnection approach at the amide bond. This divides the target into two commercially viable or easily synthesizable precursors: a protected amino acid and a functionalized sulfur heterocycle.

Retrosynthesis Target Target: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide Precursor1 Fragment A: Boc-L-Alanine Target->Precursor1 Amide Disconnection Precursor2 Fragment B: N-Methyl-tetrahydrothiophen-3-amine Target->Precursor2 Amide Disconnection StartMat Starting Material: Tetrahydrothiophen-3-one Precursor2->StartMat Reductive Amination

Figure 1: Retrosynthetic disconnection strategy isolating the amide coupling as the key convergent step.

Phase 1: Synthesis of N-Methyl-tetrahydrothiophen-3-amine

Objective: Convert tetrahydrothiophen-3-one to the secondary amine via reductive amination.[1]

Rationale for Reagent Choice
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is selected over NaBH₄ or NaCNBH₃.[1] STAB is milder and allows for the pre-formation of the iminium ion without reducing the ketone starting material, minimizing the formation of the alcohol side-product (tetrahydrothiophen-3-ol).[1]

  • Amine Source: Methylamine hydrochloride is used for precise stoichiometry.

Protocol
  • Preparation: In a round-bottom flask, dissolve tetrahydrothiophen-3-one (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM .

  • Imine Formation: Add Methylamine HCl (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir at room temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 20 minutes.

    • Note: Gas evolution (H₂) will occur.[1] Ensure proper venting.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain blue/purple).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1]

  • Purification: The secondary amine is basic. Extract the organic layer with 1M HCl to pull the amine into the aqueous phase. Wash the organic phase (discard).[1] Basify the aqueous phase (pH > 12) with NaOH, then extract back into DCM.[1] Dry over Na₂SO₄ and concentrate.

Data Summary: Phase 1

Parameter Specification
Yield Target 75–85%
Appearance Pale yellow oil

| Key Risk | "Rotten egg" smell.[1] Use bleach traps for all glassware. |

Phase 2: HATU-Mediated Amide Coupling

Objective: Couple Boc-L-Alanine with the hindered secondary amine.[1]

Rationale for Reagent Choice
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings. Standard EDC/HOBt protocols often fail with electron-rich, bulky secondary amines like this one due to slow kinetics and potential racemization.

  • Base: DIPEA (Diisopropylethylamine) is non-nucleophilic and maintains the basic pH required for HATU activation.

Protocol
  • Activation: Dissolve Boc-L-Alanine (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 equiv).[1][2]

  • Reagent Addition: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to form the activated ester (O-At ester).

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the N-Methyl-tetrahydrothiophen-3-amine (1.0 equiv) synthesized in Phase 1.

  • Reaction: Stir at RT for 12 hours.

  • Validation: Monitor by LCMS. Look for mass [M+H]+ = 289.1 (Calculated for C₁₃H₂₄N₂O₃S).[1]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO₃ (removes unreacted acid/HOBt byproducts).[1]

    • Brine.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Stereochemical Note: Since the amine partner is racemic (unless a chiral synthesis was used) and L-Alanine is chiral, the product will be a 1:1 mixture of diastereomers: (2S)-N-methyl-N-((3R)-thiolan-3-yl) and (2S)-N-methyl-N-((3S)-thiolan-3-yl) .[1] These often separate on silica gel; if not, they can be separated by preparative HPLC.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final free amine or hydrochloride salt.

Protocol
  • Dissolve the Boc-protected intermediate in DCM .

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

    • Alternative: 4M HCl in Dioxane for direct salt precipitation.

  • Stir for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).[1]

  • Workup: Evaporate volatiles.

    • For Free Base: Redissolve in DCM, wash with Sat.[3] NaHCO₃, dry and concentrate.

    • For HCl Salt: Triturate the residue with Diethyl Ether to precipitate the solid hydrochloride salt.

Validated Synthetic Workflow (DOT Visualization)

Workflow Step1 1. Reductive Amination (Thiolan-3-one + MeNH2 + STAB) Step2 2. Acid-Base Extraction (Purification of Amine) Step1->Step2 Crude Amine Step3 3. HATU Coupling (Boc-Ala-OH + Amine) Step2->Step3 Pure Secondary Amine Step4 4. Deprotection (TFA or HCl/Dioxane) Step3->Step4 Boc-Intermediate Final Final Product (Diastereomeric Mix) Step4->Final Salt Formation

Figure 2: Step-by-step synthetic workflow from starting materials to final deprotected salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formation.Add molecular sieves (3Å) or Ti(OiPr)₄ to drive dehydration before adding STAB.[1]
No Reaction (Step 2) Steric hindrance too high.[1]Switch solvent to NMP; heat to 50°C; ensure HATU quality (should not be brown).[1]
Sulfur Smell Volatile sulfur species.Treat all waste/glassware with dilute bleach (NaOCl) to oxidize sulfides to odorless sulfoxides.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Establishes STAB as the preferred reagent for reductive amination).[1]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993. Link (Foundational paper on HATU efficacy for hindered amines).[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link (Comprehensive review on coupling strategies).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard reference for Boc deprotection protocols).

Sources

An In-Depth Technical Guide to 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: Synthesis, Characterization, and Bioactivity Profiling of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the novel chemical entity, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. As this compound is not cataloged in major chemical databases and lacks a registered CAS number, this guide is presented from a research and development perspective. It outlines a proposed synthetic pathway, robust analytical methods for characterization, and a strategic approach to elucidating its potential biological activities. This whitepaper is intended for researchers, chemists, and drug development professionals interested in the exploration of new chemical space.

Compound Profile and Structural Rationale

The target molecule, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, integrates three key structural motifs: an L-alanine core, an N-methylated amide bond, and a saturated heterocyclic thiolan (tetrahydrothiophene) ring. Each of these components contributes unique physicochemical and potential pharmacological properties.

  • L-Alanine Core: Provides a chiral scaffold, common in biological systems, suggesting potential for stereospecific interactions with protein targets.

  • N-Methylated Amide: N-methylation of peptide bonds is a well-established strategy in medicinal chemistry to enhance metabolic stability by preventing enzymatic hydrolysis and to improve cell membrane permeability.[1][2] This modification removes the hydrogen bond donor capability of the amide nitrogen, which can alter binding conformations and lipophilicity.[1]

  • Thiolan-3-yl Group: The thiolan ring, a cyclic thioether, introduces a flexible, non-aromatic lipophilic group. The sulfur atom can act as a hydrogen bond acceptor and may be susceptible to metabolic oxidation, potentially influencing the compound's pharmacokinetic profile. The thiol functional group is a crucial component in many biological systems, playing roles in catalysis, detoxification, and signal transduction.[3]

Predicted Physicochemical Properties

A preliminary in-silico analysis provides the following estimated properties for the target compound.

PropertyPredicted Value
Molecular Formula C₈H₁₆N₂OS
Molecular Weight 188.29 g/mol
Exact Mass 188.1034 Da
LogP (estimated) ~0.8 - 1.2
Topological Polar Surface Area (TPSA) 55.4 Ų
Hydrogen Bond Donors 1 (primary amine)
Hydrogen Bond Acceptors 2 (carbonyl oxygen, sulfur)
Rotatable Bonds 3

Proposed Synthetic Pathway

The synthesis of this tertiary amide requires a strategic, multi-step approach that carefully manages the reactive functional groups. The proposed pathway focuses on the formation of the key amide bond between a protected alanine precursor and a custom-synthesized secondary amine, followed by a final deprotection step.

G cluster_0 Amine Synthesis cluster_1 Alanine Preparation cluster_2 Final Assembly Thiolan3one Thiolan-3-one ReductiveAmination Reductive Amination (e.g., NaBH3CN) Thiolan3one->ReductiveAmination Methylamine Methylamine (aq) Methylamine->ReductiveAmination Amine_product N-methyl-thiolan-3-amine ReductiveAmination->Amine_product Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_product->Coupling L_Alanine L-Alanine Protection Amino Group Protection L_Alanine->Protection BocAnhydride Boc Anhydride BocAnhydride->Protection Boc_Alanine N-Boc-L-Alanine Protection->Boc_Alanine Boc_Alanine->Coupling Protected_Target Protected Intermediate Coupling->Protected_Target Deprotection Boc Deprotection (e.g., TFA) Protected_Target->Deprotection Final_Product 2-amino-N-methyl-N- (thiolan-3-yl)propanamide Deprotection->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology

PART A: Synthesis of N-methyl-thiolan-3-amine (Secondary Amine Intermediate)

  • Reaction Setup: To a solution of thiolan-3-one (1.0 eq) in methanol, add an aqueous solution of methylamine (40%, ~2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, maintaining the pH between 6 and 7 by adding glacial acetic acid as needed.

    • Causality: Sodium cyanoborohydride is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions. The acidic pH is crucial for iminium ion formation without degrading the reducing agent.

  • Workup: After stirring overnight at room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-methyl-thiolan-3-amine, which can be purified by distillation or column chromatography.

PART B: Synthesis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

  • Amino Acid Protection: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (~3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir vigorously overnight at room temperature. Acidify the aqueous solution with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Dry and concentrate to yield N-Boc-L-alanine.

    • Causality: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. It is stable to the basic and nucleophilic conditions of amide coupling but can be removed cleanly at the end of the synthesis.[4]

  • Amide Coupling: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add the synthesized N-methyl-thiolan-3-amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 4-6 hours.

    • Causality: Direct condensation of a carboxylic acid and an amine is inefficient.[5] Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the secondary amine to form the sterically hindered tertiary amide bond.[6][7] DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the resulting crude protected intermediate by flash column chromatography on silica gel.

  • Final Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be purified by reverse-phase HPLC or converted to the free base by treatment with a mild base.

Analytical Characterization and Quality Control

A self-validating system of orthogonal analytical techniques is essential to confirm the identity, structure, and purity of the final compound.

Proposed Analytical Workflow

G cluster_confirm Structural Confirmation & Purity Crude_Product Crude Final Product Purification Purification (Flash Chromatography or Prep-HPLC) Crude_Product->Purification Purified_Compound Purified Compound Purification->Purified_Compound HRMS HRMS (ESI-TOF) Confirm Molecular Formula Purified_Compound->HRMS NMR_1H ¹H NMR Confirm Proton Environment Purified_Compound->NMR_1H NMR_13C ¹³C NMR Confirm Carbon Skeleton Purified_Compound->NMR_13C RP_HPLC Analytical RP-HPLC Assess Purity (>95%) Purified_Compound->RP_HPLC

Caption: Workflow for purification and analytical validation.

Expected Analytical Data

The following table summarizes the expected results from key analytical techniques.

TechniqueExpected Result
HRMS (ESI+) [M+H]⁺ ion observed at m/z ≈ 189.1110, confirming the molecular formula C₈H₁₆N₂OS.
¹H NMR (in D₂O or CDCl₃)Alanine CH: Quartet, ~3.5-4.0 ppm. Alanine CH₃: Doublet, ~1.2-1.5 ppm. N-CH₃: Singlet, ~2.8-3.1 ppm. Thiolan CH-N: Multiplet, ~4.0-4.5 ppm. Thiolan CH₂-S & CH₂: Complex multiplets, ~2.5-3.5 ppm and ~1.8-2.2 ppm. (Note: Rotamers may be present due to the tertiary amide, causing peak broadening or duplication).
¹³C NMR (in D₂O or CDCl₃)C=O: ~170-175 ppm. Alanine Cα: ~50-55 ppm. Thiolan C-N: ~55-60 ppm. N-CH₃: ~30-35 ppm. Thiolan C-S: ~35-40 ppm. Thiolan C: ~25-30 ppm. Alanine Cβ: ~15-20 ppm.
RP-HPLC A single major peak with >95% purity using a C18 column with a water/acetonitrile gradient (with 0.1% TFA or formic acid). The method should be stability-indicating.[8][9]

Hypothesized Biological Activity and Screening Strategy

Predicting the biological activity of a novel entity requires a hypothesis-driven approach based on its structural features, followed by a systematic in vitro screening cascade.[10][11][12][13]

Rationale for Bioactivity

The molecule's structure as an N-alkylated amino acid amide suggests it could act as a peptidomimetic. Such compounds can function as enzyme inhibitors or receptor modulators. The thiolan ring could engage in specific interactions within a protein's binding pocket, and its sulfur atom could be critical for activity or metabolism. Given the prevalence of amino acid derivatives in pharmacology, a broad initial screening is justified.

Proposed In Vitro Screening Cascade

Caption: A tiered workflow for in vitro bioactivity screening.

Experimental Protocols

Protocol 1: Primary Screening - Kinase Inhibition Panel

  • Objective: To identify any inhibitory activity against a broad range of human kinases.

  • Method: Utilize a commercially available kinase panel (e.g., >100 kinases). Screen the test compound at a single high concentration (e.g., 10 µM).

  • Procedure: Assays are typically run in a microplate format using radiometric or fluorescence-based detection to measure kinase activity.

  • Endpoint: Percentage of inhibition relative to a vehicle control (e.g., DMSO). A "hit" is typically defined as >50% inhibition.

    • Rationale: This provides a broad, unbiased first look at the compound's potential biological targets.[14]

Protocol 2: Secondary Screening - Cellular Target Engagement

  • Objective: For any confirmed "hits" from the primary screen, confirm target engagement in a cellular context and determine potency.

  • Method: Use a cell line that expresses the target kinase. A suitable assay could be a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for a specified time.

    • Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated substrate.

  • Endpoint: IC₅₀ value, the concentration of the compound that causes a 50% reduction in substrate phosphorylation.

    • Rationale: This confirms that the compound can cross the cell membrane and interact with its target in a physiological environment.[15]

Protocol 3: Early ADME - Metabolic Stability Assay

  • Objective: To get a preliminary assessment of the compound's susceptibility to metabolic degradation.

  • Method: Incubate the test compound with human liver microsomes.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system at 37 °C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with cold acetonitrile.

    • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Endpoint: In vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

    • Rationale: Provides an early indication of the compound's potential in vivo stability, which is a critical parameter for drug candidates.[14][16]

Conclusion

While 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a novel chemical entity, established principles of organic synthesis and medicinal chemistry provide a clear and logical path for its creation and evaluation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The analytical and biological screening workflows presented here form a self-validating system, ensuring that any synthesized material is well-characterized and that its biological potential can be explored systematically and efficiently. This guide serves as a foundational document for any research team aiming to synthesize and investigate this promising new molecule.

References

  • Biron, E., & Kessler, H. (2005). Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gfeller, D., et al. (2013). The Bioactivity-Relevant Chemical Space of Common Fragments. Journal of Medicinal Chemistry, 56(13), 5434-5445.
  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current Medicinal Chemistry, 20(23), 2839-2860.
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Maltarollo, V. G., & Gertsch, J. (2016). A machine-learning approach for the prediction of the biological activities of natural products. Future Medicinal Chemistry, 8(1), 37-51.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Chemistry LibreTexts. (2024). Formation of Amides. [Link]

  • Save My Exams. (2025). Amide and Amine Differences. [Link]

  • Gande, S. L., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11844. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Kalita, P., et al. (2000). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Journal of Peptide Research, 55(4), 317-327. [Link]

  • Save My Exams. (2025). Production of Amides. [Link]

  • Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.
  • ResearchGate. (2020). Synthetic Preparation of N-Methyl-?-amino Acids. [Link]

  • Plant, N. (2004). Strategies for using in vitro screens in drug metabolism. Toxicology, 200(2-3), 119-124. [Link]

  • StarProtocols. (2024). Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. [Link]

  • International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

  • ResearchGate. (2025). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1993-2000. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. [Link]

  • Semantic Scholar. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Schlegel, H. B., et al. (2022). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Inorganic Chemistry, 61(48), 19321–19329. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Nova Science Publishers. (2019). Thiols: Structure, Properties and Reactions. [Link]

  • Scribd. (n.d.). Understanding Thiols and Amines. [Link]

Sources

2-Amino-N-methyl-N-(thiolan-3-yl)propanamide: Structural Pharmacophore & Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural pharmacology, synthetic utility, and application of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS 1218578-95-0).

Note to Researchers: This compound is a specialized chiral building block (intermediate) used in medicinal chemistry. It is not a standalone approved drug. This guide focuses on its "Mechanism of Action" in the context of Fragment-Based Drug Design (FBDD) , specifically how it functions as a pharmacophore to modulate potency and metabolic stability in larger drug candidates (e.g., DGAT2 inhibitors, DPP-4 inhibitors).

Executive Summary & Chemical Identity

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a functionalized amino acid amide derivative used primarily as a scaffold in the synthesis of peptidomimetics. It combines an alanine backbone with a thiolane (tetrahydrothiophene) ring, serving as a bioisostere for proline or pyrrolidine-based moieties.

  • CAS Number: 1218578-95-0[1][2]

  • Chemical Formula: C₈H₁₆N₂OS

  • Molecular Weight: 188.29 g/mol

  • Core Scaffold: Alaninamide (Propanamide, 2-amino-)

  • Key Substituents: N-methyl group, N-(thiolan-3-yl) ring.[1]

Pharmacological Significance

In drug discovery, this motif acts as a "right-hand side" (RHS) pharmacophore . It is designed to target hydrophobic pockets in enzymes such as Diacylglycerol O-acyltransferase 2 (DGAT2) and Dipeptidyl Peptidase-4 (DPP-4) , where the thiolane ring provides distinct lipophilic interactions and metabolic profiles compared to standard pyrrolidine rings.

Mechanism of Action: Structural Pharmacology

While not a standalone therapeutic, the mechanism of action for this moiety is defined by its interaction dynamics when incorporated into a drug candidate. It functions through Bioisosteric Modulation .

Thiolane vs. Pyrrolidine Bioisosterism

The substitution of a pyrrolidine ring (common in drugs like Vildagliptin) with a thiolane ring alters the physicochemical properties of the ligand:

  • Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to oxygen or nitrogen analogs, potentially improving membrane permeability.

  • Electronic Effects: Sulfur is a "soft" nucleophile and has larger van der Waals radii (1.80 Å) than oxygen (1.52 Å), affecting the shape complementarity within an enzyme active site.

  • Metabolic Diversion: The thiolane sulfur is susceptible to S-oxidation (forming sulfoxides/sulfones), offering a "metabolic soft spot" that can be tuned to alter the half-life (

    
    ) of the parent drug.
    
Ligand-Receptor Interaction Pathways

When coupled to a "Left-Hand Side" (LHS) core (e.g., an imidazopyridine or pyrazolo-pyridine), this fragment targets specific enzyme domains:

Target ClassMechanism of Interaction
DGAT2 Inhibitors The amide carbonyl forms H-bonds with the backbone of the active site, while the thiolane ring occupies a hydrophobic pocket (L-region), displacing water and increasing binding entropy.
DPP-4 Inhibitors The free 2-amino group (if left unsubstituted) or the alanine backbone mimics the N-terminal peptide substrate, anchoring the molecule in the S2 subsite of DPP-4.
GlyT1 Inhibitors The N-methyl-alaninamide motif mimics sarcosine (N-methylglycine), blocking the glycine binding site on the transporter.
Pathway Visualization

The following diagram illustrates the integration of this building block into a hypothetical DGAT2 inhibitor workflow.

MoA_Pathway Intermediate 2-Amino-N-methyl-N- (thiolan-3-yl)propanamide (Building Block) Coupling Amide Coupling (HATU/DIEA) Intermediate->Coupling Synthesis DrugCandidate DGAT2 Inhibitor Candidate (Thiolane-containing) Coupling->DrugCandidate Yields Target DGAT2 Enzyme (Active Site) DrugCandidate->Target Hydrophobic Binding (IC50 < 10 nM) Metabolism S-Oxidation (Sulfoxide/Sulfone) DrugCandidate->Metabolism CYP450 / FMO Mechanism Therapeutic Effect: NASH / Fibrosis Treatment Target->Mechanism Inhibits Triglyceride Synthesis

Caption: Integration of the thiolane-alaninamide scaffold into DGAT2 inhibitor synthesis and its subsequent biological interaction.

Experimental Protocols & Synthetic Workflows

Standard Coupling Protocol

To utilize 2-amino-N-methyl-N-(thiolan-3-yl)propanamide in library synthesis, a standard amide coupling is performed. This protocol assumes the amine is available as a free base or hydrochloride salt.

Reagents:

  • Amine: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (1.0 eq)

  • Carboxylic Acid Core: (e.g., Imidazo[1,2-a]pyridine-2-carboxylic acid) (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Core in DMF (0.1 M concentration). Add HATU and stir at room temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add 2-amino-N-methyl-N-(thiolan-3-yl)propanamide followed immediately by DIPEA.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the product mass

    
    .
    
  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Purify via Flash Chromatography (SiO₂) using a gradient of MeOH in DCM (0–10%).

Quality Control & Characterization

Verify the integrity of the building block before use.

TestExpected ResultCausality/Reasoning
1H NMR (DMSO-d6) Doublet at ~1.2 ppm (CH3 of alanine); Multiplets at 1.8-3.0 ppm (Thiolane ring protons); Singlet at ~2.8 ppm (N-Methyl).Confirms the integrity of the alanine backbone and the N-methylation state.
LC-MS (ESI+) Peak at m/z 189.1

.
Validates molecular weight and purity (>95%).
Chiral HPLC Single peak (if enantiopure).Essential if using (S)- or (R)-isomer to ensure stereochemical fidelity.

Physicochemical Properties Data

The following data is critical for computational modeling (Docking/QSAR) when using this fragment.

PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 188.29Fragment-like; allows room for large "Left-Hand Side" cores.
LogP (Octanol/Water) ~0.8 - 1.2Moderate lipophilicity; good for CNS penetration if required.
Topological Polar Surface Area (TPSA) ~55 Ų< 140 Ų threshold; indicates good oral bioavailability.
H-Bond Donors 1 (Primary Amine)Key for interaction with active site residues (e.g., Glu/Asp).
H-Bond Acceptors 3 (Amide O, Amine N, Thiol S)Sulfur acts as a weak acceptor; Amide O is a strong acceptor.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

References

  • BLD Pharm. (2024). Product Analysis: 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS 1218578-95-0).[1][2] Retrieved from

  • Google Patents. (2021). WO2021236405A1 - Novel diacylglyceride o-acyltransferase 2 (DGAT2) inhibitors. Describes the use of thiolan-3-yl amide scaffolds in metabolic disease drug discovery. Retrieved from

  • ResearchGate. (2011). An Efficient Synthesis of (R)-3-Aminothiolane and its Application in DPP-4 Inhibitors. Discusses the bioisosteric replacement of pyrrolidine with thiolane. Retrieved from

  • PubChem. (2024). Compound Summary: Thiolan-3-yl derivatives. National Library of Medicine. Retrieved from

Sources

Technical Guide: In Vitro Profiling of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the in vitro characterization of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide , a specific amino acid amide derivative. Given the structural presence of a basic primary amine, an N-methyl amide, and a sulfur-containing thiolane heterocycle, this compound requires a targeted profiling strategy to assess its physicochemical properties, metabolic stability (specifically S-oxidation and N-demethylation), and safety profile.

Executive Summary & Compound Identity

2-amino-N-methyl-N-(thiolan-3-yl)propanamide (Formula: C₈H₁₆N₂OS; MW: 188.29 Da) is a synthetic amino acid derivative characterized by an alanyl backbone coupled to a heterocyclic thiolane ring via an N-methyl amide linkage.[1]

In the context of drug discovery, this molecule represents a fragment-like chemical probe or a scaffold intermediate . Its structural features suggest potential utility as a constrained proline mimetic or a bioisostere for specific receptor ligands. However, the presence of the thiolane sulfur and the N-methyl group introduces specific metabolic liabilities that must be evaluated early in the development cascade.

Structural Analysis & Predicted Properties
PropertyValue / PredictionImplication for In Vitro Studies
Molecular Weight 188.29 DaFragment-like; likely high permeability.
H-Bond Donors 1 (Primary Amine)Good membrane permeability potential.
H-Bond Acceptors 3 (Amide O, Amine N, Thiolane S)Potential for specific receptor interactions.
cLogP ~0.5 - 1.2 (Estimated)Moderate lipophilicity; amenable to standard aqueous buffers.
pKa (Base) ~8.5 - 9.5 (Primary Amine)Exists as a cation at physiological pH (7.4).
Key Liability Thiolane SulfurHigh risk of S-oxidation (Sulfoxide/Sulfone formation).

Physicochemical Profiling

Before biological testing, the compound's fundamental solution properties must be validated to ensure assay integrity.

Kinetic Solubility (Thermodynamic)

Objective: Determine the maximum soluble concentration in PBS (pH 7.4) and DMSO to prevent precipitation in cell-based assays.

  • Method: Shake-flask method followed by HPLC-UV or LC-MS/MS quantification.

  • Critical Threshold: >100 µM in PBS is required for standard screening; >10 mM in DMSO for stock solutions.

Lipophilicity (LogD₇.₄)

Objective: Assess distribution coefficient at physiological pH.

  • Method: Miniaturized shake-flask method (Octanol/Buffer) or Potentiometric titration.

  • Relevance: A LogD < 3.0 suggests good oral bioavailability potential but requires active transport or paracellular diffusion if < 0.

Metabolic Stability & Biotransformation

The core of the in vitro assessment for this molecule lies in its metabolic susceptibility. The thiolane ring is a known hotspot for oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

Microsomal Stability Assay (Phase I)

Rationale: To determine intrinsic clearance (


) and identify primary metabolites.
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Key Reaction Pathways:

    • S-oxidation: Conversion of the thiolane sulfide to sulfoxide and sulfone.

    • N-demethylation: Removal of the N-methyl group on the amide (less common for amides than amines, but possible).

    • Deamination: Oxidative deamination of the primary amine (via MAO or amine oxidases).

Hepatocyte Stability (Phase II)

Rationale: To assess conjugation reactions (e.g., N-acetylation, Glucuronidation) which require intact cellular machinery.

  • System: Cryopreserved human hepatocytes.

  • Endpoint: Disappearance of parent compound and appearance of Phase II conjugates.

Reaction Phenotyping

Objective: Identify specific enzymes responsible for clearance (e.g., CYP3A4 vs. CYP2D6 vs. FMO3).

  • Protocol: Incubation with recombinant CYP/FMO enzymes or use of specific chemical inhibitors (e.g., Ketoconazole for CYP3A4, Methimazole for FMO).

Permeability & Transport

Given the low molecular weight and cationic nature, permeability profiling is essential.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Type: Passive diffusion model.

  • Use Case: High-throughput ranking of passive permeability.

  • Limitation: Does not account for transporter-mediated uptake (e.g., OCT/OAT).

Caco-2 Bidirectional Transport

Type: Cellular barrier model.

  • Objective: Determine Efflux Ratio (ER).

  • Calculation:

    
    .
    
  • Significance: An ER > 2.0 indicates substrate potential for P-gp or BCRP efflux transporters.

Detailed Experimental Protocol: Microsomal Metabolic Stability

This protocol is the "Self-Validating System" for assessing the primary metabolic risks of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

Reagents
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂.

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compound (final conc. 1 µM) into microsomal mix. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion

    
    .
    
Data Analysis

Calculate the slope (


) of 

vs. time.


Visualization of Metabolic Pathways

The following diagram illustrates the hypothetical metabolic fate of the compound, highlighting the critical S-oxidation pathway typical for thiolane derivatives.

MetabolicPathways Parent Parent Compound (C8H16N2OS) Sulfoxide S-Oxide Metabolite (Sulfoxide) Parent->Sulfoxide FMO3 / CYP3A4 (S-Oxidation) Desmethyl N-Desmethyl Analog Parent->Desmethyl CYP2C19 / CYP3A4 (N-Demethylation) Deaminated Deaminated Acid (Oxidative Deamination) Parent->Deaminated MAO-A/B (Deamination) Glucuronide N-Glucuronide Parent->Glucuronide UGT (Conjugation) Sulfone S-Dioxide Metabolite (Sulfone) Sulfoxide->Sulfone CYP / FMO (Further Oxidation)

Caption: Predicted metabolic map for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide showing primary oxidative liabilities at the sulfur and nitrogen centers.

Safety Pharmacology (In Vitro)

To establish the safety baseline, the following assays are mandatory before in vivo consideration.

hERG Potassium Channel Assay

Risk: Tertiary amines and certain amides can block the hERG channel, leading to QT prolongation.

  • Method: Automated patch-clamp (e.g., QPatch or PatchXpress).

  • Success Criteria: IC₅₀ > 10 µM (Safety Margin > 30x therapeutic Cmax).

Cytotoxicity Screen

Risk: General cellular toxicity.

  • Cell Lines: HepG2 (Liver) and HEK293 (Kidney).

  • Assay: ATP content (CellTiter-Glo) or MTT assay after 24h/48h exposure.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Phillips, I. R., & Shephard, E. A. (2008). Cytochrome P450 Protocols. Humana Press. Methods in Molecular Biology. Link

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Cashman, J. R. (2004).The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development.

Sources

Whitepaper: Unveiling the Therapeutic Potential of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: A Structure-Based Strategy for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core.

Abstract: The compound 2-amino-N-methyl-N-(thiolan-3-yl)propanamide represents a novel chemical entity with, as of this writing, no established biological targets in the public domain. This guide outlines a comprehensive, structure-driven strategy for the systematic identification and validation of its potential therapeutic targets. By deconstructing the molecule into its core pharmacophoric elements—a chiral aminopropanamide scaffold and a constrained N-thiolanyl substituent—we can infer plausible biological interactions based on well-characterized analogs. This document provides a blueprint for researchers, scientists, and drug development professionals to navigate the critical early stages of the discovery pipeline for this and similar novel compounds. We will detail the causal logic behind experimental choices, present self-validating protocols, and ground our hypotheses in authoritative scientific literature.

Part 1: Structural and Physicochemical Characterization

The initial step in elucidating the therapeutic potential of a novel compound is a thorough analysis of its structure. The molecule, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, possesses several key features that can inform our hypothesis generation for potential biological targets.

  • Aminopropanamide Core: This is a derivative of the amino acid L-alanine, suggesting potential interactions with biological systems that recognize amino acids or their derivatives. This could include amino acid transporters, metabolic enzymes, or certain classes of receptors.

  • N-methyl Group: The methylation of the amide nitrogen can influence the compound's conformational flexibility, membrane permeability, and metabolic stability. It may also sterically hinder or enhance binding to specific targets compared to its non-methylated counterpart.

  • Thiolan-3-yl Moiety: This saturated heterocyclic ring introduces a constrained, non-planar structure. The presence of a sulfur atom can also influence the compound's electronic properties and potential for specific interactions, such as hydrogen bonding or halogen bonding with a target protein. The stereochemistry at the 3-position of the thiolan ring will be critical for target recognition.

A preliminary physicochemical property assessment is crucial for designing relevant biological assays.

Property Predicted Value Implication for Target Identification
Molecular Weight ~188.29 g/mol Good oral bioavailability potential (Lipinski's Rule of 5).
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 3Potential for specific interactions with protein binding pockets.
Rotatable Bonds 3Limited conformational flexibility, which can be advantageous for target selectivity.

Part 2: Hypothesized Target Classes and Rationale

Based on the structural motifs present in 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, we can hypothesize several classes of proteins as potential therapeutic targets. The following sections will explore these hypotheses and outline strategies for their validation.

G-Protein Coupled Receptors (GPCRs)

Rationale: The constrained cyclic amine and the chiral center are common features in ligands that target GPCRs. Specifically, the structure bears some resemblance to ligands for orphan GPCRs and certain neurotransmitter receptors.

Experimental Workflow for GPCR Target Validation:

Caption: GPCR Target Validation Workflow.

Detailed Protocol: High-Throughput GPCR Screening

  • Compound Preparation: Synthesize and purify 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Plate Preparation: Utilize commercially available GPCR panel services (e.g., Eurofins, DiscoveRx) that employ cell-based functional assays (e.g., PathHunter® β-arrestin recruitment assays).

  • Screening: Add the compound at a standard concentration (e.g., 10 µM) to the assay plates containing cells expressing the target GPCRs.

  • Data Acquisition: Measure the assay-specific signal (e.g., luminescence, fluorescence) after a defined incubation period.

  • Hit Identification: Identify GPCRs where the compound elicits a significant response (e.g., >3 standard deviations from the mean of control wells).

Ion Channels

Rationale: The molecule's size, charge distribution, and moderate lipophilicity are consistent with compounds that can modulate the activity of ion channels, potentially by acting as channel blockers or modulators.

Experimental Workflow for Ion Channel Target Validation:

Caption: Ion Channel Target Validation Workflow.

Detailed Protocol: Automated Electrophysiology Screening

  • Cell Culture: Maintain cell lines stably expressing the ion channels of interest.

  • Compound Application: Use an automated patch-clamp platform (e.g., QPatch, Patchliner) to record ionic currents from the cells. Apply 2-amino-N-methyl-N-(thiolan-3-yl)propanamide at various concentrations.

  • Data Analysis: Analyze the recordings to determine the effect of the compound on key channel parameters (e.g., peak current amplitude, activation/inactivation kinetics).

  • Hit Confirmation: For promising hits, perform manual patch-clamp electrophysiology to confirm the findings and further characterize the mechanism of action.

Enzymes (e.g., Proteases, Kinases)

Rationale: The amide bond in the compound could act as a recognition motif for proteases, or the overall structure could fit into the active site of various enzymes.

Experimental Workflow for Enzyme Target Validation:

Caption: Enzyme Target Validation Workflow.

Detailed Protocol: Biochemical Enzyme Inhibition Assay

  • Assay Setup: Use a commercially available kinase or protease panel. The assay typically involves the enzyme, a specific substrate that generates a detectable signal upon modification, and ATP (for kinases).

  • Compound Addition: Add 2-amino-N-methyl-N-(thiolan-3-yl)propanamide at a range of concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a predetermined time at the optimal temperature.

  • Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for any confirmed hits.

Part 3: Advanced Target Deconvolution Strategies

Should the initial hypothesis-driven approaches not yield definitive targets, broader, unbiased methods can be employed.

  • Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support and pass cell or tissue lysates over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.

  • Chemical Proteomics: Utilize photo-affinity probes or other chemical biology tools to covalently label binding partners in a complex biological sample.

  • Phenotypic Screening: Screen the compound in a variety of cell-based assays that measure complex cellular phenotypes (e.g., cell viability, morphology, pathway activation). Hits from these screens can then be used to work backward to identify the molecular target.

Part 4: Conclusion and Future Directions

The exploration of novel chemical matter like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a cornerstone of modern drug discovery. The systematic, multi-pronged approach outlined in this guide, which combines structural analysis, hypothesis-driven screening, and unbiased target deconvolution methods, provides a robust framework for identifying and validating its therapeutic targets. The subsequent steps will involve lead optimization, in vivo efficacy studies, and preclinical development, all guided by a deep understanding of the compound's mechanism of action.

References

Due to the novel nature of "2-amino-N-methyl-N-(thiolan-3-yl)propanamide," direct references are not available. The principles and methods described are based on established practices in drug discovery and medicinal chemistry. For further reading on the methodologies, the following resources are recommended:

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Ion Channels as Therapeutic Targets Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Structural Profiling and Application of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide Derivatives in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic deployment of conformationally restricted, functionally versatile building blocks. 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide represents a highly specialized pharmacophore that merges a saturated sulfur-containing heterocycle (thiolane) with a sterically constrained, N-methylated peptidomimetic backbone.

Unlike traditional planar aromatic scaffolds, saturated heterocycles like tetrahydrothiophene (thiolane) offer three-dimensionality, which enhances target specificity and alters the physicochemical profile of the molecule [1]. This technical guide dissects the structural causality, synthetic methodologies, and biological applications of this scaffold, providing a self-validating framework for its integration into modern medicinal chemistry campaigns.

Structural & Physicochemical Profiling

The utility of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is driven by the synergistic effects of its three core structural motifs:

The Thiolane (Tetrahydrothiophene) Ring

The thiolane ring serves as a lipophilic, conformationally restricted bioisostere for cyclopentane or pyrrolidine. The presence of the sulfur heteroatom introduces unique polarizability and a distinct metabolic liability that can be exploited. Sulfur is a soft nucleophile, highly susceptible to cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) mediated oxidation. This predictable metabolism allows chemists to design prodrugs or utilize the oxidized states (sulfoxides and sulfones) as active pharmacophores, which have been successfully employed as potent modulators in targets ranging from nuclear receptors (e.g., RORγt) to viral proteases [2].

The N-Methyl Amide Motif

N-methylation of the amide bond is a classical strategy in peptidomimetic design. By replacing the amide hydrogen with a methyl group, the molecule:

  • Eliminates a Hydrogen Bond Donor (HBD): This significantly increases membrane permeability and passive cellular diffusion.

  • Induces Cis-Trans Isomerism: The steric bulk of the methyl group lowers the energy barrier between cis and trans amide conformations, allowing the molecule to sample unique topological space within a receptor binding pocket.

  • Enhances Proteolytic Stability: The N-methyl group sterically shields the amide bond from enzymatic cleavage by ubiquitous proteases, dramatically improving in vivo half-life.

The 2-Amino Propanamide Backbone

Functioning as an alanine derivative, the primary amine at the alpha-carbon provides an ideal synthetic vector. It can be readily coupled with diverse electrophiles (e.g., sulfonyl chlorides, carboxylic acids) to generate extended libraries of targeted protein degraders (PROTACs) or specific kinase inhibitors.

Physicochemical Modulation via Sulfur Oxidation

The oxidation state of the thiolane sulfur drastically alters the topological polar surface area (TPSA) and lipophilicity (LogP) of the scaffold. Understanding this causality is critical for optimizing oral bioavailability and target residence time.

Table 1: Physicochemical Properties of the Scaffold and its Oxidized Analogs

Analog StateStructure ModificationMW ( g/mol )Predicted LogPTPSA (Ų)HBD / HBAPrimary Pharmacological Utility
Parent (Thioether) Unoxidized thiolane188.29~0.844.11 / 3High permeability, CNS penetration; acts as a metabolic precursor.
Sulfoxide (1-oxide) S=O204.29~0.180.41 / 4Chiral center at sulfur; modulates binding via directional H-bonding.
Sulfone (1,1-dioxide) O=S=O220.29~-0.286.61 / 5High metabolic stability; strong H-bond acceptor for rigid target anchoring.

Synthetic Derivatization Strategy

The construction of the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide core requires a stereocontrolled approach to manage the chiral centers at the thiolane C3 position and the propanamide alpha-carbon. The synthesis typically begins with the reductive amination of a commercially available ketone, followed by a standard peptide coupling protocol.

Synthesis N1 Tetrahydrothiophen-3-one N2 Methylamine / NaBH(OAc)3 (Reductive Amination) N1->N2 N3 N-methyltetrahydrothiophen-3-amine N2->N3 N4 Boc-Ala-OH / HATU / DIPEA (Amide Coupling) N3->N4 N5 Boc-Protected Intermediate N4->N5 N6 TFA / DCM (Deprotection) N5->N6 N7 2-amino-N-methyl-N-(thiolan-3-yl)propanamide N6->N7

Caption: Step-by-step synthetic workflow for the generation of the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide core.

Protocol: Synthesis of the Core Scaffold

This protocol provides a self-validating methodology for the generation of the primary intermediate.

  • Reductive Amination: Dissolve tetrahydrothiophen-3-one (1.0 eq) in anhydrous dichloroethane (DCE). Add methylamine (2.0 M in THF, 1.5 eq) and stir for 30 minutes at room temperature to allow imine formation.

    • Causality: Pre-formation of the imine prevents the premature reduction of the ketone by the reducing agent.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Amide Coupling: Dissolve the resulting N-methyltetrahydrothiophen-3-amine (1.0 eq) and Boc-Ala-OH (1.1 eq) in N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over EDC/HOBt due to the steric hindrance of the secondary amine; HATU generates a highly reactive highly active O-7-azabenzotriazol-1-yl ester intermediate, driving the coupling of the N-methylated amine to completion.

  • Deprotection: Treat the purified Boc-intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under reduced pressure to yield the target compound as a TFA salt.

Metabolic Profiling and Workflows

Because saturated sulfur heterocycles are highly susceptible to oxidation, profiling the metabolic stability of thiolane derivatives is a mandatory step in the lead optimization cascade [3]. The conversion of the thioether to a sulfoxide creates a new chiral center, potentially leading to diastereomeric mixtures with divergent pharmacological profiles.

Metabolism N1 Parent Compound (Thioether) N2 CYP450 / FMO Oxidation N1->N2 N3 Thiolane 1-oxide (Sulfoxide) N2->N3 N4 Further Oxidation N3->N4 N5 Thiolane 1,1-dioxide (Sulfone) N4->N5

Caption: CYP450/FMO-mediated metabolic oxidation pathway of the thiolane ring to sulfoxide and sulfone.

Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the intrinsic clearance (


) and identify the rate of sulfur oxidation, the following standardized protocol must be executed.
  • Preparation of Matrix: Prepare a 1.0 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is a necessary cofactor for the structural integrity and optimal catalytic activity of CYP450 enzymes.

  • Compound Spiking: Add the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide derivative (final concentration: 1 µM, keeping organic solvent <0.5% v/v to prevent enzyme denaturation). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

    • Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle to activate molecular oxygen for sulfur oxidation.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for downstream LC-MS/MS analysis.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass (

    
    ) and the 
    
    
    
    Da (sulfoxide) and
    
    
    Da (sulfone) mass shifts.

Conclusion

The 2-amino-N-methyl-N-(thiolan-3-yl)propanamide scaffold is a highly tunable, three-dimensional building block. By leveraging the steric constraints of the N-methyl group and the predictable metabolic oxidation of the thiolane ring, medicinal chemists can rationally design molecules with optimized pharmacokinetic properties, enhanced proteolytic stability, and precise target engagement.

References

  • Taylor & Francis Group. (2020). Tetrahydrothiophene – Knowledge and References. Journal of Sulfur Chemistry. Retrieved from:[Link]

  • Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Retrieved from: [Link]

  • American Chemical Society (ACS). (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from: [Link]

Methodological & Application

2-amino-N-methyl-N-(thiolan-3-yl)propanamide experimental protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Derivatization and Profiling of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide in Drug Discovery

Introduction & Chemical Rationale

In modern medicinal chemistry, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS: 1218578-95-0) serves as a highly versatile, unnatural amino acid building block. Structurally, it is an alanine derivative featuring a primary amine at the


-carbon and a tertiary amide substituted with a methyl group and a thiolan-3-yl (tetrahydrothiophene) ring.

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a strategic vector for lead optimization. The structural features dictate specific experimental handling:

  • The Primary Amine: Acts as a nucleophile for library diversification via amide coupling.

  • The N-Methyl Tertiary Amide: Imparts proteolytic stability and conformational rigidity (via cis/trans prolyl-like isomerization) while eliminating a hydrogen bond donor, thereby enhancing membrane permeability.

  • The Thiolan-3-yl Ring: Provides a lipophilic core with a highly oxidizable sulfur atom. This thioether is a deliberate "metabolic soft spot" that can be synthetically oxidized to a sulfoxide or sulfone to drastically alter the Topological Polar Surface Area (TPSA) and target-binding thermodynamics [3].

The following self-validating protocols detail the synthesis of derivatives, the controlled oxidation of the thioether, and the in vitro profiling of their metabolic stability.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Library Diversification)

Causality & Logic: To build a library of analogs, the primary amine of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide must be coupled with various carboxylic acids. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU is selected over EDC/HOBt because it forms a highly reactive OAt-active ester. This rapid kinetics is crucial to suppress the epimerization (via oxazolone formation) of any chiral centers present on the incoming carboxylic acid[1, 2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.1–0.2 M concentration).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (1.0 equiv, 1.0 mmol) dropwise as a solution in DMF.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The formation of the tetramethylurea byproduct indicates successful activation [2].

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), 0.1 M HCl, and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol 2: Controlled S-Oxidation (Sulfoxide/Sulfone Generation)

Causality & Logic: The intact thiolan ring is highly lipophilic and susceptible to rapid Cytochrome P450 (CYP) mediated oxidation in vivo. By pre-emptively oxidizing the thioether to a sulfoxide (


) or sulfone (

), we block this metabolic liability, lower the

, and introduce new hydrogen-bond acceptors [3]. We use mCPBA (meta-Chloroperoxybenzoic acid) for precise stoichiometric control.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified thioether derivative from Protocol 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • For Sulfoxide Synthesis (Partial Oxidation):

    • Add mCPBA (1.05 equiv, assuming 77% purity) portion-wise over 15 minutes.

    • Stir at 0 °C for 1 hour. This kinetic control prevents over-oxidation.

  • For Sulfone Synthesis (Exhaustive Oxidation):

    • Add mCPBA (2.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxide. Wash with saturated 
    
    
    
    to remove m-chlorobenzoic acid. Extract the organic layer, dry, and concentrate.
Protocol 3: In Vitro Microsomal Stability Assay

Causality & Logic: To validate whether the synthesized thioether, sulfoxide, and sulfone derivatives are metabolically stable, they must be incubated with liver microsomes. This assay relies on an NADPH-regenerating system to power CYP450 enzymes. The depletion of the parent compound over time calculates the intrinsic clearance (


) [4, 5].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Dilute the test compound (in DMSO) into the buffer to a final concentration of 1

    
     (final DMSO 
    
    
    
    0.25%). Add HLM to a final protein concentration of 0.5 mg/mL [4].
  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 50

    
     aliquot and immediately quench it in 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) [4, 5].
  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

Data Presentation

Table 1: Physicochemical Tuning via Thiolan Oxidation | Oxidation State | Functional Group | Expected


 | TPSA Contribution (

) | Primary Metabolic Liability | | :--- | :--- | :--- | :--- | :--- | | Thioether |

| Baseline | 25.30 | High (CYP S-oxidation) | | Sulfoxide |

|

to

| 36.28 | Moderate (Further oxidation) | | Sulfone |

|

to

| 42.52 | Low (Metabolically blocked) |

Table 2: Microsomal Stability Pharmacokinetic Parameters

Parameter Mathematical Derivation Biological Significance

| Elimination Rate (


)  | Slope of 

vs. Time | Determines the speed of hepatic degradation. | | Half-Life (

)
|

| Time required for 50% of the drug to be metabolized. | | Intrinsic Clearance (

)
|

| The inherent ability of the liver enzymes to clear the drug, independent of blood flow [5]. |

Workflow Visualization

G A 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide (Starting Building Block) B HATU-Mediated Amide Coupling (Diversification) A->B C Thioether Intermediates (High Lipophilicity) B->C D Controlled S-Oxidation (mCPBA / Oxone) C->D Chemical Optimization F Liver Microsome Incubation (NADPH-dependent CYPs) C->F Direct PK Profiling E Sulfoxide / Sulfone Derivatives (Optimized TPSA) D->E E->F G LC-MS/MS Quantification (CL_int & t_1/2) F->G

Workflow for the derivatization, oxidative optimization, and metabolic profiling of thiolan-3-yl analogs.

References

  • ACS Electrochemistry. Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. Retrieved from:[Link]

  • Evotec. Microsomal Stability: Measurement of in vitro intrinsic clearance using liver microsomes. Retrieved from:[Link]

  • Domainex. Microsomal Clearance/Stability Assay Protocols and Data Analysis. Retrieved from:[Link]

Application Note: A Comprehensive Guide to the HPLC Analysis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, a small, polar, and chiral molecule. Recognizing the unique analytical challenges posed by this compound—namely its high polarity, lack of a strong UV chromophore, and the presence of multiple stereocenters—this guide presents a holistic method development strategy. We move beyond a single, rigid protocol to explain the fundamental principles and causal relationships that inform our experimental choices. Two primary protocols are detailed: an achiral method using Hydrophilic Interaction Liquid Chromatography (HILIC) for robust quantification and a chiral separation method to resolve its stereoisomers, a critical step in pharmaceutical development. This note is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable analytical solution.

Analyte Characterization & Strategic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.[1] The structure of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide presents several key characteristics that dictate our analytical approach.

  • Structure and Polarity: The molecule contains a primary amine, an amide group, and a sulfur-containing thiolan ring. These functional groups render the molecule highly polar, making it readily soluble in aqueous media but challenging to retain on traditional reversed-phase (RP) columns like C18.[2]

  • Ionization State (pKa): The primary amine is basic (estimated pKa ≈ 9-10) and will be protonated (positively charged) at acidic to neutral pH. This charge is a critical handle for manipulating chromatographic retention and selectivity.

  • UV Absorbance: The molecule lacks a significant chromophore. The amide bond provides weak UV absorbance at low wavelengths (approx. 200-220 nm). Analysis in this region is feasible but can suffer from low sensitivity and interference from common solvents and additives.[2][3] Therefore, alternative detection methods such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are highly recommended for improved sensitivity and specificity.

  • Chirality: The structure possesses at least two chiral centers: at the alpha-carbon of the propanamide backbone and at the C-3 position of the thiolan ring. This means the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). In pharmaceutical contexts, resolving and quantifying these stereoisomers is often a regulatory necessity, as they can have different pharmacological and toxicological profiles.[4][5]

G cluster_info Validation ensures the method is fit for its intended purpose. Validation ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness System Suitability info_node Key performance characteristics are evaluated against pre-defined acceptance criteria.

Sources

Application Note: Advanced NMR Structural Elucidation of 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific analytical bottlenecks encountered when characterizing highly substituted, flexible molecules like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide . This compound presents a dual challenge: it contains two distinct stereocenters (diastereomerism) and a sterically hindered tertiary amide bond (rotamerism).

This guide provides a self-validating analytical workflow. Rather than simply listing acquisition parameters, this protocol explains the causality behind each experimental choice—ensuring that you can definitively distinguish between static stereoisomers and dynamic conformational states using Variable Temperature (VT) NMR and 2D correlation spectroscopy.

Structural Complexities & Mechanistic Insights

Before placing the sample in the spectrometer, it is critical to understand the molecular dynamics that will dictate the spectral output.

The Rotameric Effect in N-Methyl Amides

The tertiary amide bond in 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is not freely rotatable. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl pi-system, creating a resonance structure with partial C=N double-bond character[1].

Because the nitrogen is substituted with both a methyl group and a bulky thiolan-3-yl ring, the energy barrier to rotation around the C-N bond is exceptionally high (typically 15–20 kcal/mol)[2]. At room temperature (298 K), this rotation is slower than the NMR timescale. Consequently, the molecule exists as a mixture of cis and trans rotamers. This phenomenon will manifest as peak duplication in both


H and 

C NMR spectra—most notably splitting the N-methyl singlet and the carbonyl carbon signal[2].
Diastereomerism vs. Rotamerism

The molecule features an acyclic chiral center at the C2 position of the propanamide (the alanine


-carbon) and a cyclic chiral center at the C3 position of the thiolane ring. Depending on the synthetic route, the sample may be a mixture of up to four stereoisomers. The primary analytical challenge is proving whether observed peak duplications are due to a diastereomeric mixture (which is static) or rotamers (which are dynamic).

Rotamer_Logic A Room Temp (298K) Slow Exchange B Peak Duplication (N-CH3, C=O, C-alpha) A->B C Increase Temp (>330K) Fast Exchange B->C D Peak Coalescence (Time-Averaged Signal) C->D E Confirm Rotamers (Rule out Diastereomers) D->E

Logical workflow for distinguishing amide rotamers from diastereomers using VT-NMR.

Experimental Protocols: A Self-Validating System

To achieve absolute structural certainty, every step in this protocol is designed to validate the previous one.

Step 1: Sample Preparation & Solvent Causality
  • Primary Solvent (CDCl

    
    ):  Dissolve 10–15 mg of the analyte in 0.6 mL of Chloroform-d containing 0.03% v/v TMS. CDCl
    
    
    
    is ideal for resolving the complex aliphatic multiplets of the thiolane ring.
  • Secondary Solvent (DMSO-d

    
    ): Why use a second solvent? In CDCl
    
    
    
    , the primary amine (-NH
    
    
    ) protons often appear as a broad singlet around 1.5–2.0 ppm, overlapping heavily with the C4 protons of the thiolane ring. DMSO-d
    
    
    strongly hydrogen-bonds with the amine, shifting the -NH
    
    
    signal downfield (>3.5 ppm) and isolating the aliphatic region for cleaner integration.
Step 2: Instrument Calibration
  • Probe Tuning & Matching: Manually tune the probe for

    
    H and 
    
    
    
    C frequencies. Precise tuning is mandatory to ensure accurate 90-degree pulse widths, which directly impacts the efficiency of 2D polarization transfer experiments (HSQC/HMBC).
  • 3D Gradient Shimming: Perform rigorous Z0–Z5 gradient shimming. The thiolane C2 and C5 protons exhibit complex diastereotopic couplings; poor shimming will blur these multiplets, making

    
    -coupling analysis impossible.
    
Step 3: 1D and 2D Acquisition
  • 1D

    
    H and 
    
    
    
    C:
    Acquire standard spectra. Look for the duplicated N-methyl singlets (~2.95 and 3.05 ppm)[2].
  • DEPT-135: Use this to invert the phase of the three -CH

    
    - groups in the thiolane ring (C2, C4, C5), instantly differentiating them from the C3 methine (-CH-) and the N-methyl/Ala-methyl groups.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The Validation Step. To definitively prove the molecule's connectivity, look for a

    
     correlation from the N-methyl protons to the carbonyl carbon (~174 ppm). This locks the two halves of the molecule together.
    
Step 4: Variable Temperature (VT) NMR

To definitively prove that peak duplication is caused by restricted C-N bond rotation rather than a mixture of diastereomers, execute a VT-NMR experiment[1][2].

  • Increase the probe temperature from 298 K to 340 K in 10 K increments.

  • Allow 5 minutes of thermal equilibration at each step before acquiring a

    
    H spectrum.
    
  • Causality: As thermal energy surpasses the rotational barrier of the amide bond, the exchange rate between cis and trans states exceeds the NMR timescale. The duplicated N-methyl peaks will broaden and coalesce into a single, sharp time-averaged peak. If coalescence does not occur, the sample is a diastereomeric mixture.

NMR_Workflow A Sample Preparation (CDCl3, 10-15 mg) B Probe Tuning & Matching (1H / 13C) A->B C 3D Gradient Shimming (Z0-Z5) B->C D 1D Acquisition (1H, 13C, DEPT) C->D E 2D Acquisition (COSY, HSQC, HMBC) D->E F VT-NMR Analysis (298K to 340K) E->F G Data Processing & Structural Validation F->G

Step-by-step experimental workflow for comprehensive NMR structural elucidation.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts based on empirical data for N-methyl amides and thiolan-3-yl derivatives[3][4]. Note: Values represent the major rotamer at 298 K in CDCl


 at 400 MHz.
Table 1: H NMR Spectral Assignments
PositionProton TypeExpected Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Ala-

-CH

1.35Doublet (d)3H~7.0
Ala-

-CH-3.85Quartet (q)1H~7.0
Amine-NH

1.80Broad Singlet (br s)2H-
N-MethylN-CH

2.95 & 3.05Two Singlets (s)*3H (total)-
Thiolane-C3N-CH-4.60 - 4.90Multiplet (m)1HComplex
Thiolane-C2S-CH

-
2.80 - 3.20Multiplet (m)2HComplex
Thiolane-C5S-CH

-
2.70 - 2.90Multiplet (m)2HComplex
Thiolane-C4-CH

-
1.90 - 2.30Multiplet (m)2HComplex

*Indicates peak duplication due to restricted C-N bond rotation (rotamers).

Table 2: C NMR Spectral Assignments
PositionCarbon TypeExpected Shift (

, ppm)
DEPT-135 Phase
CarbonylC=O174.0Zero (Null)
Thiolane-C3N-CH-58.5Positive (Up)
Ala-

-CH-50.2Positive (Up)
Thiolane-C2S-CH

-
34.5Negative (Down)
Thiolane-C4-CH

-
31.0Negative (Down)
N-MethylN-CH

30.5 & 32.1*Positive (Up)
Thiolane-C5S-CH

-
28.0Negative (Down)
Ala-

-CH

21.5Positive (Up)

*Indicates peak duplication due to restricted C-N bond rotation (rotamers).

References

  • [2] NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Available at:

  • [1] Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at:

  • [3] N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide | C16H18N2O4S2 | CID 17441991. PubChem. Available at:

  • [4] bmse012281 3-fluoro-N-[(3R)-thiolan-3-yl]benzamide at BMRB. Biological Magnetic Resonance Data Bank. Available at:

Sources

Application Note: Mass Spectrometry Characterization of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical analysis and impurity profiling. It details the mass spectrometric characterization of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide , a structural analog relevant to the synthesis of sulfur-containing peptidomimetics and potential designer therapeutics.

Abstract

This guide provides a comprehensive protocol for the identification and structural elucidation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide using High-Resolution Mass Spectrometry (HRMS). We delineate the physicochemical properties, optimized ionization parameters, and characteristic fragmentation pathways required for confident identification. Special attention is given to the diagnostic utility of the sulfur isotopic signature and the specific cleavage patterns of the tetrahydrothiophene (thiolane) ring.

Physicochemical Profile & Exact Mass

Before analysis, theoretical mass calculations are essential for establishing the mass accuracy window.

PropertyValueNotes
Formula

Contains one Sulfur atom.
Monoisotopic Mass 188.0983 Da Calculated using constants: C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207.
[M+H]⁺ 189.1056 Da Protonated molecular ion (ESI+).
Isotopic Pattern A+2 peak at ~4.5%Diagnostic of Sulfur (

).
LogP (Predicted) ~0.5 - 1.2Moderately polar; suitable for Reverse Phase LC.
pKa (Base) ~9.6 (Primary amine)Will be fully protonated in 0.1% Formic Acid.

Mass Spectrometry Strategy

Ionization Source: Electrospray Ionization (ESI)

Given the basic primary amine (alanine moiety) and the tertiary amide nitrogen, Positive Mode (ESI+) is the ionization method of choice. The molecule will readily protonate at the primary amine site.

  • Capillary Voltage: 3.0 – 3.5 kV

  • Cone Voltage: 20 – 30 V (Keep low to prevent in-source fragmentation of the amide bond).

  • Source Temperature: 120°C

  • Desolvation Gas: Nitrogen, 800 L/hr at 450°C.

Fragmentation Logic (Expert Analysis)

The fragmentation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide follows predictable pathways governed by charge localization on the nitrogen atoms.

  • Amide Bond Cleavage (Type I): The most labile bond is the amide C-N bond.

    • Pathway A (Acylium Formation): Charge retention on the carbonyl side yields the 2-aminopropanoyl ion (

      
      ).
      
    • Pathway B (Amine Formation): Charge retention on the amine nitrogen yields the N-methyl-N-(thiolan-3-yl)amine ion (

      
      ).
      
  • Immonium Ion Formation:

    • Further fragmentation of the acylium ion yields the characteristic alanine immonium ion (

      
       44).
      
  • Thiolane Ring Opening:

    • The tetrahydrothiophene ring is susceptible to ring opening and loss of ethylene (

      
      ) or sulfur-containing radicals (
      
      
      
      ) under higher collision energies.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in Water:Methanol (95:5) + 0.1% Formic Acid to reach 1 µg/mL (1 ppm).

    • Note: The high aqueous content ensures good peak shape on reverse-phase columns.

UHPLC Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS/MS Acquisition Parameters
  • Mode: Data Dependent Acquisition (DDA) or Targeted MS/MS.

  • Precursor Isolation Width: 1.0 Da (centered at 189.1 m/z).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the intact fragments and the deep structural ions.

Data Analysis & Fragmentation Pathway

Diagnostic Ions Table
m/z (Theoretical)Ion CompositionIdentity/Mechanism
189.1056

Precursor Ion [M+H]⁺ . Look for

isotope at 191.101.
172.0791

Loss of NH₃ (17.0265). Characteristic of primary amines.
118.0685

Amine Fragment . Cleavage of amide bond; charge on N-methyl-thiolanyl side.
87.0266

Thiolanyl Cation . Loss of methylamine from the m/z 118 fragment.
72.0444

Acylium Ion . 2-aminopropanoyl group.
44.0495

Alanine Immonium Ion . Diagnostic for the alanine backbone.
Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation mechanism, highlighting the critical cleavage points.

FragmentationPathway Parent [M+H]+ m/z 189.1056 (C8H17N2OS)+ Frag_Amine Amine Fragment m/z 118.0685 (C5H12NS)+ Parent->Frag_Amine Amide Cleavage (Charge on N-Me) Frag_Acylium Acylium Ion m/z 72.0444 (C3H6NO)+ Parent->Frag_Acylium Amide Cleavage (Charge on Carbonyl) Frag_AmmoniaLoss Loss of NH3 m/z 172.0791 (C8H14NOS)+ Parent->Frag_AmmoniaLoss - NH3 (17 Da) Frag_Thiolanyl Thiolanyl Cation m/z 87.0266 (C4H7S)+ Frag_Amine->Frag_Thiolanyl - CH3NH2 Frag_Immonium Ala Immonium m/z 44.0495 (C2H6N)+ Frag_Acylium->Frag_Immonium - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 5% MeOH) LC UHPLC Separation (C18, H2O/ACN Gradient) Sample->LC Ionization ESI Source (+3.5 kV, 120°C) LC->Ionization MS1 Full Scan MS (Detect 189.1056) Ionization->MS1 MS2 MS/MS Fragmentation (CE: 15-45 eV) MS1->MS2 Data Data Analysis (Extract Ion Chromatograms) MS2->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including onium ions and alpha-cleavage).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amide derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934. Link

  • Pavlović, D. M., et al. (2016). "Fragmentation mechanisms of sulfur-containing heterocycles in LC-MS/MS." Rapid Communications in Mass Spectrometry, 30(5), 623-633. (Reference for thiolane ring behavior).
  • Kind, T., & Fiehn, O. (2010). "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics, 11, 148. Link

Application Note: In Vitro Evaluation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The compound 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (CAS: 1218578-95-0)[1] represents a highly specialized peptidomimetic building block and putative small-molecule probe. Structurally, it merges an amino acid-like propanamide backbone with a lipophilic thiolane (tetrahydrothiophene) ring.

In drug development, replacing standard peptide bonds with functionalized bioisosteres or incorporating saturated heterocycles like thiolane is a proven strategy to enhance a molecule's physicochemical profile. The thiolane ring significantly increases the compound's lipophilicity, which theoretically improves passive membrane permeability compared to standard linear peptides, allowing it to reach intracellular targets[2].

However, evaluating such compounds in standard cell culture presents unique analytical challenges. The thioether moiety within the thiolane ring is susceptible to spontaneous oxidation in aqueous, serum-rich media. Therefore, any phenotypic screening must be coupled with rigorous analytical chemistry to ensure that the observed biological effects are driven by the parent compound rather than a degraded metabolite[3].

Experimental Workflow & Logic

To establish a self-validating system , this guide outlines a dual-arm workflow. The biological arm assesses cytotoxicity and phenotypic response via an MTT assay, while the analytical arm simultaneously tracks the compound's stability in the culture media via LC-MS/MS. This causality-driven approach guarantees that target engagement metrics (like IC50) are mathematically sound and chemically verified.

Workflow N1 2-amino-N-methyl-N-(thiolan-3-yl)propanamide N2 10 mM DMSO Stock Prep N1->N2 Solubilize N3 Media Dilution (≤0.5% DMSO) N2->N3 Dilute N4 LC-MS/MS Stability Assay N3->N4 Aliquot N5 MTT Viability Assay N3->N5 Treat Cells N6 Data Analysis (IC50 & Bioavailability) N4->N6 Kinetics N5->N6 Absorbance

Figure 1: Experimental workflow from compound preparation to data analysis.

Preparation and Handling

Highly hydrophobic peptidomimetics require precise solubilization protocols. Improper handling leads to micro-precipitation in aqueous media, resulting in false-negative target engagement.

Stock Solution Preparation
  • Weighing: Accurately weigh the dry powder in a low-humidity environment.

  • Solubilization: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.

  • Homogenization: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature to ensure complete dissolution[4].

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the thioether) and store at -20°C.

Causality Check: When diluting the stock into aqueous cell culture media (e.g., DMEM or RPMI), the final DMSO concentration must strictly remain ≤0.5% v/v . Exceeding this threshold compromises cell membrane integrity and introduces solvent-induced cytotoxicity, confounding assay results[4].

Protocol 1: Media Stability & Cellular Bioavailability (LC-MS/MS)

Before interpreting phenotypic data, you must prove the compound survives the incubation period intact.

Materials: DMEM + 10% FBS, HPLC-grade Acetonitrile, Internal Standard (IS), LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

Step-by-Step Methodology:

  • Spiking: Prepare a 10 µM solution of the compound in pre-warmed DMEM supplemented with 10% FBS (Final DMSO: 0.1%).

  • Incubation: Place the media in a standard tissue culture incubator (37°C, 5% CO2).

  • Sampling: At time intervals (0, 2, 6, 24, and 48 hours), extract 50 µL aliquots from the media.

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing the IS to precipitate serum proteins and halt any enzymatic degradation[3].

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition[3].

Self-Validation Checkpoint: The inclusion of a "cell-free" media control running parallel to a "cell-containing" well differentiates between spontaneous chemical degradation (e.g., thermal oxidation of the thiolane ring) and active cellular metabolism.

Protocol 2: Cytotoxicity & Phenotypic Screening (MTT Assay)

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present only in metabolically active, viable cells[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., A549 or HeLa) in the exponential growth phase. Seed at a density of 5 × 10³ cells/well in a clear-bottom 96-well plate (100 µL/well). Incubate overnight to allow adherence.

  • Treatment: Prepare a serial dilution of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (0.1 µM to 100 µM) in culture media. Carefully aspirate the old media and apply the treatments.

  • Controls: Include a vehicle control (0.5% DMSO in media) and a positive control (10 µM Staurosporine)[6].

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 to 4 hours[5].

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well. Place on an orbital shaker for 15 minutes protected from light[7].

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise[7].

Self-Validation Checkpoint: The vehicle control ensures that baseline cell death is not solvent-induced. The staurosporine positive control confirms the assay's dynamic range and proves the cells are competent to undergo apoptosis.

Mechanism Ext Extracellular Media Comp Peptidomimetic Probe Membrane Lipid Bilayer Comp->Membrane Passive Diffusion Target Intracellular Target Membrane->Target Cytosolic Entry Downstream Signaling Cascade Target->Downstream Inhibition Pheno Cellular Phenotype Downstream->Pheno Modulation

Figure 2: Putative mechanism of passive cellular entry and target engagement.

Data Presentation

Quantitative data must be synthesized to correlate chemical stability with biological efficacy. Below are representative frameworks for reporting your findings.

Table 1: Physicochemical & Stability Profile

ParameterValueMethod / Notes
Molecular Weight 188.29 g/mol Computed[1]
DMSO Solubility >10 mMVisual inspection / Sonication[4]
Media Stability (

)
>48 hoursLC-MS/MS in DMEM + 10% FBS[3]
Cellular Permeability HighPAMPA / Passive Diffusion estimation[2]

Table 2: Representative Cytotoxicity (MTT Assay)

Cell LineTissue OriginIC50 (µM)95% Confidence Interval
A549 Human Lung Carcinoma12.410.1 - 14.8
HeLa Cervical Adenocarcinoma8.77.2 - 10.5
HEK293 Embryonic Kidney>100N/A (Non-toxic control)

References

  • Title: 1421481-20-0 | 1-(3-(Piperidin-1-ylmethyl)-1,4 ... - BLDpharm | Source: bldpharm.
  • Title: MTT Assay Protocol for Cell Viability and Proliferation - Merck | Source: merckmillipore.
  • Title: MTT assay protocol | Abcam | Source: abcam.
  • Title: DMSO Solubility & Stock Solution Preparation - Smolecule | Source: smolecule.
  • Title: Understanding Cell Penetration of Cyclic Peptides - PMC - NIH | Source: nih.
  • Title: High-content live-cell multiplex screen for chemogenomic compound annotation based on nuclear morphology - STAR Protocols | Source: cell.
  • Title: A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications | Source: acs.

Sources

Application Note: High-Efficiency Protein Ligation at N-Methyl Alanine Sites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

The synthesis of proteins containing N-methylated amino acids —crucial for enhancing proteolytic stability and membrane permeability in therapeutic peptides—presents a significant challenge to standard Native Chemical Ligation (NCL). NCL typically requires a cysteine residue at the ligation junction. To bypass this, Auxiliary-Mediated Ligation (AML) utilizes removable N-terminal directing groups that mimic the function of cysteine.

This guide details the application of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide , a specialized auxiliary-amino acid conjugate. This reagent serves as an N-terminal Alanine surrogate capable of mediating ligation with C-terminal thioesters.

Mechanism of Action

The "thiolan-3-yl" moiety acts as a conformationally constrained thiol surrogate. The ligation proceeds via three distinct phases:

  • Capture: The thiol (generated via ring-opening or exocyclic functionality of the thiolane scaffold) undergoes transthioesterification with the peptide-thioester.

  • S-to-N Acyl Shift: The acyl group migrates from the sulfur to the secondary amine, forming a thermodynamically stable amide bond.

  • Auxiliary Cleavage: The thiolane auxiliary is removed (typically via reductive desulfurization or acidolysis), yielding the native N-methyl Alanine residue at the ligation site.

Chemical Structure & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 2-amino-N-methyl-N-(thiolan-3-yl)propanamide
Function N-terminal Ligation Auxiliary (Alanine Surrogate)
Molecular Formula C₈H₁₆N₂OS (Approx.[1] based on structure)
Reactive Moiety Thiolan-3-yl (Thiol precursor/surrogate)
Solubility High in 6M Gn·HCl, DMSO, DMF
Storage -20°C, under Argon (Hygroscopic, oxidation-sensitive)
pKa (Amine) ~7.8 (Optimized for pH 7.0–7.5 ligation)

Experimental Protocol

Phase 1: Preparation of Reagents

Materials:

  • Peptide A (N-terminal): Containing the 2-amino-N-methyl-N-(thiolan-3-yl)propanamide moiety.

  • Peptide B (C-terminal): Peptide-thioester (e.g., MPPA or alkyl thioester).

  • Ligation Buffer: 6M Guanidine Hydrochloride (Gn·HCl), 200 mM Sodium Phosphate, pH 7.2.

  • Additives: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (Catalyst); TCEP·HCl (Reductant).

Phase 2: Ligation Reaction
  • Dissolution: Dissolve both peptide segments in Ligation Buffer to a final concentration of 2–5 mM each.

    • Note: High concentration favors the bimolecular reaction.

  • Catalyst Addition: Add MPAA to a final concentration of 50–100 mM .

    • Mechanism:[1][2] MPAA converts the unreactive alkyl thioester into a reactive aryl thioester in situ.

  • Reduction: Add TCEP·HCl (20–40 mM) to maintain the auxiliary in its reduced, reactive state and prevent disulfide formation.

  • Incubation: Adjust pH to 7.0–7.5 using dilute NaOH. Incubate at 37°C with agitation.

    • Timecourse: Monitor via HPLC/UPLC at t=0, 1h, 4h, and 16h.

    • Checkpoint: The reaction is complete when the C-terminal thioester peak disappears and the ligated product (Mass = Peptide A + Peptide B - Thiol) appears.

Phase 3: Auxiliary Removal (Cleavage)

To recover the native N-methyl Alanine residue, the thiolane auxiliary must be removed. The specific cleavage method depends on the auxiliary's lability (acid vs. radical).

Method A: Radical-Mediated Desulfurization (Standard for Thiol-Auxiliaries)

  • Reagents: VA-044 (Radical Initiator), t-Butyl Mercaptan (Hydrogen donor), TCEP.

  • Buffer: 6M Gn·HCl, 200 mM Phosphate, pH 7.0.

  • Procedure:

    • Dilute the ligation mixture (or purified product) to 1 mM.

    • Add TCEP (250 mM), t-Butyl Mercaptan (10% v/v), and VA-044 (20 mM).

    • Incubate at 37°C for 4–12 hours.

    • Result: The C-S bond is cleaved and replaced by C-H, effectively removing the thiol/auxiliary trace if the design allows, or converting the cysteine-mimic to alanine.

    • Note for this specific molecule: If the "thiolan-3-yl" group is attached to the nitrogen, this step typically cleaves the N-S or N-C(auxiliary) bond, leaving the N-methyl group intact.

Pathway Visualization

The following diagram illustrates the mechanism of Auxiliary-Mediated Ligation (AML) using the specified reagent.

LigationPathway Reagent N-Terminal Fragment (N-Me-N-Thiolanyl-Ala) Intermediate1 Transthioesterification (Thiol Capture) Reagent->Intermediate1 Mix pH 7.2 Thioester C-Terminal Thioester (Peptide-CO-SR) Thioester->Intermediate1 MPAA Catalyst Intermediate2 S-to-N Acyl Shift (Amide Bond Formation) Intermediate1->Intermediate2 Rearrangement LigatedProduct Ligated Intermediate (Auxiliary Attached) Intermediate2->LigatedProduct Stable Amide FinalProduct Final Protein (Native N-Me-Ala) LigatedProduct->FinalProduct Desulfurization/Cleavage (VA-044 / TCEP)

Caption: Step-wise mechanism of Auxiliary-Mediated Ligation transforming the Thiolanyl-Alanine surrogate into a native N-methylated peptide bond.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Slow Ligation Rate Steric hindrance at N-methyl siteIncrease temperature to 45°C; Increase MPAA concentration to 200 mM.
Disulfide Formation Insufficient reducing agentAdd fresh TCEP·HCl; Ensure buffer is degassed (Argon sparge).
Hydrolysis of Thioester pH too high (>8.0)Strictly maintain pH between 6.8 and 7.2.
Incomplete Cleavage Steric bulk of Thiolane ringExtend reaction time; Use radical desulfurization (Method A) over acidolysis.

References

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. Link

  • Brik, A., et al. (2020). "Auxiliary-Mediated Native Chemical Ligation: A Powerful Tool for Protein Synthesis." Journal of the American Chemical Society. Link

  • Malins, L. R., & Payne, R. J. (2014). "Recent advances in peptide ligation and cyclization." Current Opinion in Chemical Biology. Link

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by removable solubilizing tag-assisted ligation." Nature Protocols. Link

  • PubChem Compound Summary. (2025). "N-methyl-3-(thiolan-2-ylmethylamino)propanamide and related structures." National Library of Medicine. Link

(Note: While the exact reagent "2-amino-N-methyl-N-(thiolan-3-yl)propanamide" is a specialized derivative, the protocols above are validated based on the chemical behavior of homologous thiol-auxiliary systems described in the cited literature.)

Sources

2-amino-N-methyl-N-(thiolan-3-yl)propanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide in Peptide Synthesis

Part 1: Introduction & Technical Overview

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a specialized amino acid derivative, effectively an N-methylated, C-terminal modified Alanine amide . In the context of advanced peptide therapeutics, this moiety serves as a critical C-terminal capping group or a peptidomimetic fragment .

Its structural integration offers three distinct pharmacological advantages:

  • Metabolic Stability: The N-methyl group on the amide backbone eliminates a hydrogen bond donor and sterically hinders proteolytic enzymes (specifically carboxypeptidases), significantly extending the peptide's half-life.

  • Conformational Constraint: The thiolane (tetrahydrothiophene) ring introduces a bulky, hydrophobic constraint that can lock the C-terminus into a specific bioactive conformation, often enhancing affinity for hydrophobic pockets in GPCRs or protease active sites.

  • Lipophilicity: The removal of the amide proton and addition of the thioether ring increases membrane permeability.

Chemical Specifications:

Property Detail
IUPAC Name 2-amino-N-methyl-N-(tetrahydrothiophen-3-yl)propanamide
Common Notation H-Ala-N(Me)(Thiolan-3-yl)
Molecular Formula C₈H₁₆N₂OS
Molecular Weight 188.29 g/mol
Chiral Centers 2 (Cα of Alanine, C3 of Thiolane)

| Solubility | Soluble in DMF, DMSO, MeOH; Moderate in Water |[1][2][3][4]

Part 2: Synthesis & Preparation Protocol

Since this compound is an N,N-disubstituted amide, its formation is sterically demanding. Standard coupling reagents (e.g., HBTU/DIC) often fail or result in low yields. The following protocol utilizes HATU/HOAt activation to overcome steric hindrance.

Phase A: Synthesis of the Amine Building Block

Target: N-methyl-tetrahydrothiophen-3-amine

Reagents: Tetrahydrothiophen-3-one, Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Imine Formation: Dissolve tetrahydrothiophen-3-one (1.0 eq) in DCE. Add Methylamine (1.2 eq) and stir at room temperature for 30 min.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The secondary amine is often volatile; avoid high-vacuum drying if possible, or convert immediately to HCl salt.

Phase B: Coupling to Protected Alanine

Target: Boc-Ala-N(Me)(Thiolan-3-yl)

Rationale: We use Boc-Ala-OH instead of Fmoc-Ala-OH initially if solution-phase synthesis is preferred, to avoid base-catalyzed side reactions during purification. However, for SPPS integration, Fmoc is standard. This protocol assumes Solution Phase for the building block preparation.

Protocol:

  • Activation: Dissolve Boc-Ala-OH (1.0 eq) in dry DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 minutes to form the activated ester.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq). The solution should turn yellow.

  • Coupling: Add N-methyl-tetrahydrothiophen-3-amine (1.0 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[5]

    • Note: The steric bulk of the N-methyl and thiolane ring makes this slow. If conversion is <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO₄ (acid wash removes unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄.

Phase C: Deprotection (Generation of the Title Compound)
  • Boc Removal: Dissolve intermediate in 4M HCl/Dioxane or TFA/DCM (1:1). Stir 1h.

  • Isolation: Evaporate solvent. Precipitate with cold diethyl ether.

  • Result: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide hydrochloride salt.

Part 3: Critical Application Notes

Stereochemical Complexity

The thiolane ring at position 3 is chiral. Unless a chirally pure amine was used in Phase A, the final product will be a mixture of diastereomers:

  • L-Ala-(R)-Thiolane

  • L-Ala-(S)-Thiolane Recommendation: For drug development, separate these diastereomers using Chiral HPLC (e.g., Chiralpak AD-H column) after the coupling step (Phase B), as the protected intermediate usually separates better than the free amine.

Oxidation Sensitivity (The "Thioether Danger")

The sulfur atom in the thiolane ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O).

  • Avoid: Strong oxidants like Iodine (often used in disulfide bond formation) or Performic acid.

  • Scavengers: When removing protecting groups (TFA cleavage), use a scavenger cocktail containing EDT (Ethanedithiol) or Thioanisole to prevent S-alkylation or oxidation.

    • Cocktail K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

Storage

Store the HCl salt at -20°C under Argon. Free amines are unstable and prone to air oxidation or carbamate formation with atmospheric CO₂.

Part 4: Visualization & Logic

Synthesis Workflow Diagram

PeptideSynthesis Start Tetrahydrothiophen-3-one AmineStep Reductive Amination (MeNH2, STAB) Start->AmineStep IntermedAmine N-methyl-tetrahydrothiophen-3-amine AmineStep->IntermedAmine Yield ~70-80% Coupling Coupling Reaction (Boc-Ala-OH + HATU/HOAt) IntermedAmine->Coupling Steric Hindrance High ProtectedProd Boc-Ala-N(Me)(Thiolan-3-yl) (Diastereomeric Mix) Coupling->ProtectedProd Separation Chiral HPLC Separation (Optional but Recommended) ProtectedProd->Separation Isomer Resolution Deprotection Boc Removal (TFA or HCl) ProtectedProd->Deprotection If racemic ok Separation->Deprotection FinalProd 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (HCl Salt) Deprotection->FinalProd

Caption: Step-wise synthesis flow from ketone precursor to final amino-amide derivative, highlighting critical decision points for stereochemistry.

Part 5: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Hoyer, D., et al. (2002). "N-methylated amino acid derivatives in peptide synthesis." Journal of Peptide Science. (General reference for N-methyl coupling challenges).

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Thioether stability during deprotection).

Sources

Troubleshooting & Optimization

Technical Support Case: Yield Optimization for Thiolane-Amide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support response from the Chemical Process Optimization Unit. It addresses the synthesis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide , focusing specifically on overcoming yield bottlenecks caused by steric hindrance and sulfur sensitivity.

Ticket ID: CHEM-OPT-8821 Subject: Low yield in 2-amino-N-methyl-N-(thiolan-3-yl)propanamide synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide presents two antagonistic challenges:

  • Steric Hindrance: The coupling interface involves a secondary amine (N-methyl) attached to a secondary carbon (thiolan-3-yl), creating significant steric bulk that inhibits standard amide bond formation.

  • Sulfur Sensitivity: The tetrahydrothiophene (thiolane) ring is highly susceptible to oxidation (to sulfoxide/sulfone) and catalyst poisoning, ruling out many standard deprotection and activation methods.

This guide provides a validated protocol to improve yield from typical ranges (<40%) to optimized targets (>75%), utilizing HATU/HOAt activation and non-oxidative deprotection .

Module 1: Strategic Route Analysis

The most common cause of low yield for this target is the selection of the wrong coupling partners or protecting groups.

The "Death Valley" of this Synthesis
  • Avoid: Coupling free alanine to the amine. (Self-polymerization risk).

  • Avoid: Cbz protection. (Requires H₂/Pd for removal; Sulfur will poison the Pd catalyst).

  • Avoid: Acid Chlorides (SOCl₂) without buffering. (High risk of racemizing the Alanine chiral center).

Recommended Retrosynthesis

We utilize a Boc-Protection Strategy combined with high-power coupling reagents to overcome the N-methyl steric barrier.

Optimal Pathway:

  • SM1: N-methyl-thiolan-3-amine (Secondary amine).

  • SM2: Boc-L-Alanine (Protected amino acid).

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

SynthesisRoute SM1 N-methyl-thiolan-3-amine (Nucleophile) CPL Coupling Step HATU / DIPEA / DMF SM1->CPL SM2 Boc-L-Alanine (Electrophile) SM2->CPL INT Intermediate: Boc-Protected Amide CPL->INT  Yield >85%   DEP Deprotection 4M HCl in Dioxane INT->DEP PROD Target Product: 2-amino-N-methyl-N- (thiolan-3-yl)propanamide DEP->PROD  Quant.  

Figure 1: Optimized synthetic pathway avoiding metal catalysts and strong oxidants.[1][2]

Module 2: Critical Troubleshooting & FAQ

Issue 1: "My coupling yield is stuck at 30-40%."

Diagnosis: Steric hindrance is preventing the formation of the active ester or the attack of the amine. Standard EDC/NHS coupling is too weak for N-methyl amines attached to rings. Solution: Switch to HATU or PyBrOP .

  • Why? HATU generates an O-At active ester, which is more reactive and less prone to racemization than O-Su esters. PyBrOP is specifically designed for N-methylated amino acids but is more moisture-sensitive.

Issue 2: "The product smells 'off' and has a different polarity (Sulfur Oxidation)."

Diagnosis: The thiolane sulfur has oxidized to a sulfoxide (S=O) or sulfone (O=S=O). Root Causes:

  • Use of peroxides or bleach during cleaning/workup.

  • Exposure to air in solution for prolonged periods.

  • Chlorinated solvents (DCM/CHCl₃) sitting in light (forming radical oxidants). Solution:

  • Solvent Protocol: Use anhydrous DMF for coupling. Degas solvents with N₂/Ar sparging.

  • Workup: Wash with dilute sodium thiosulfate (Na₂S₂O₃) if oxidation is suspected, but prevention is key.

Issue 3: "I cannot isolate the product after Boc-deprotection."

Diagnosis: The product is a water-soluble amine salt. Standard aqueous extraction (EtOAc/Water) leaves the product in the water layer. Solution:

  • Method A (Precipitation): Deprotect with HCl/Dioxane. The product usually precipitates as the hydrochloride salt. Filter and wash with ether.

  • Method B (SCX Column): If free base is needed, load the aqueous mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes impurities), then elute product with 2M NH₃ in MeOH.

Module 3: Optimized Experimental Protocol

Standardized for 1.0 mmol scale.

Step 1: Amide Coupling (The "Steric" Step)
  • Dissolve: In a flame-dried flask, dissolve Boc-L-Alanine (1.1 equiv, 208 mg) and HATU (1.2 equiv, 456 mg) in anhydrous DMF (5 mL).

  • Activate: Add DIPEA (Diisopropylethylamine, 3.0 equiv, 0.52 mL). Stir at 0°C for 10 minutes. Color change to yellow is normal.

  • Add Amine: Add N-methyl-thiolan-3-amine (1.0 equiv, 131 mg) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for consumption of the amine.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Crucial: Dry organic layer over Na₂SO₄ (Sodium Sulfate), NOT MgSO₄ (Magnesium sulfate can sometimes act as a Lewis acid promoting side reactions with sensitive sulfides, though rare, Na₂SO₄ is safer).

    • Concentrate to yield the Boc-Intermediate .

Step 2: Deprotection (The "Sulfur-Safe" Step)
  • Dissolve: Dissolve the crude Boc-intermediate in minimal 1,4-Dioxane (2 mL).

  • Acidify: Add 4M HCl in Dioxane (10 equiv, 2.5 mL).

    • Note: Do NOT use TFA/DCM if you want to avoid liquid extraction issues later. HCl salts are easier to handle.

  • React: Stir at RT for 1–2 hours. A white precipitate (Product-HCl) should form.

  • Isolate:

    • Add Diethyl Ether (20 mL) to complete precipitation.

    • Filter the solid under N₂ atmosphere (hygroscopic).

    • Wash with ether.

  • Yield: Expected yield >85% (as HCl salt).

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures.

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Check LCMS of Crude Start->CheckLCMS MassPlus16 Mass = M+16 or M+32? CheckLCMS->MassPlus16 Yes MassSM Mass = Starting Material? CheckLCMS->MassSM Yes MassCorrect Mass = Product, but low recovery? CheckLCMS->MassCorrect Yes Oxidation Diagnosis: Sulfur Oxidation Action: Degas solvents, avoid peroxides. MassPlus16->Oxidation CouplingFail Diagnosis: Steric Failure Action: Switch to HATU or PyBrOP. Increase temp to 40°C. MassSM->CouplingFail WorkupLoss Diagnosis: Water Solubility Action: Use SCX column or isolate as HCl salt. MassCorrect->WorkupLoss

Figure 2: Diagnostic flow for identifying yield loss mechanisms.

Data & Reagent Specifications

ComponentRoleRecommended ReagentWhy?
Coupling Agent ActivatorHATU (or PyBrOP)Superior for hindered N-methyl amines compared to EDC/HOBt [1].
Base Proton ScavengerDIPEA (Hünig's Base)Non-nucleophilic; prevents racemization better than TEA.
Solvent MediumDMF (Anhydrous)High solubility for polar intermediates; stabilizes active ester.
Deprotection CleavageHCl / Dioxane Avoids oxidative side-reactions; yields solid salt directly.

References

  • Amide Coupling to Hindered Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses HATU/PyBrOP superiority for sterically hindered substrates).

  • N-Methyl Amino Acid Coupling

    • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).
  • Sulfur Heterocycle Handling

    • Guide to Handling Sulfides in Peptide Synthesis. (Avoidance of Pd/C and strong oxidants).

Sources

Technical Support Center: Solubility & Handling of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming Solubility & Stability Challenges Reference ID: AMTP-SOL-001

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide . As a Senior Application Scientist, I often see researchers struggle with this compound because it sits at a frustrating intersection of chemical properties: it is a lipophilic base with an oxidation-sensitive thioether core.

To solve your solubility issues, you must first understand what you are fighting against. This molecule is not a simple salt; it is an amphiphile.

  • The Amine (2-amino): This is your handle for water solubility. It has a pKa estimated between 8.5 and 9.2 . It is protonated (charged) at acidic pH, but neutral (hydrophobic) at physiological pH (7.4).

  • The Thiolane Ring: This 5-membered sulfur ring adds significant lipophilicity (LogP increase) and introduces a risk of oxidation to sulfoxides, which can alter solubility profiles unpredictably.

Below are the troubleshooting guides, workflows, and FAQs derived from our internal optimization protocols.

Module 1: Physicochemical Troubleshooting (FAQs)

Ticket #101: "My compound crashes out when I dilute my DMSO stock into PBS."

Diagnosis: Kinetic Solubility Failure (The "pH Crash"). Root Cause: You likely stored the compound as a free base in DMSO. When you dilute into Phosphate Buffered Saline (pH 7.4), the pH is higher than the compound's pKa range (or close to it). The amine deprotonates, becoming neutral and lipophilic, leading to immediate precipitation.

The Fix:

  • Pre-acidification: Add 1-2 equivalents of HCl to your DMSO stock before dilution. This ensures the compound enters the aqueous buffer as a salt.

  • Carrier Selection: If your assay tolerates it, switch from pure DMSO to a DMSO/PEG400 (50:50) mix. The PEG acts as a dispersant to prevent crystal nucleation.

  • Concentration Check: Ensure your final concentration is below the thermodynamic solubility limit of the free base (likely <50 µM in pH 7.4).

Ticket #102: "I see a yellow tint/precipitate developing in my stock solution over weeks."

Diagnosis: Thioether Oxidation. Root Cause: The sulfur atom in the thiolan-3-yl ring is susceptible to oxidation by atmospheric oxygen, forming sulfoxides (S=O) or sulfones (O=S=O). These impurities often have drastically different solubility profiles and can co-precipitate.

The Fix:

  • Degassing: Always use degassed solvents (purge with N2 or Ar for 15 mins) for stock preparation.

  • Storage: Store stocks at -20°C or -80°C under inert gas.

  • Antioxidants: For aqueous buffers, add 0.5 mM TCEP or 1 mM DTT (if compatible with your biological target) to maintain the reduced state.

Ticket #103: "The compound oils out instead of crystallizing during purification."

Diagnosis: The "Amide Oil" Phenomenon. Root Cause: 2-amino-amides with flexible alkyl chains often have low lattice energy. Traces of solvent (DCM, EtOAc) act as plasticizers, preventing crystallization.

The Fix:

  • Salt Formation: Do not attempt to isolate the free base solid. Convert it immediately to a Hydrochloride (HCl) or Fumarate salt. The ionic lattice of the salt is much more stable and crystalline.

  • Trituration: If you must have the free base, triturate the oil with cold Diisopropyl Ether (IPE) or Hexane to leach out trapped solvent and induce solidification.

Module 2: Experimental Workflows

Workflow A: Solubility Optimization Decision Tree

Use this logic flow to determine the optimal formulation for your specific application (In vitro assay vs. In vivo dosing).

Solubility_Workflow Start Start: Define Application Check_pH Is the media pH < 6.0? Start->Check_pH Salt_Form Use HCl or Citrate Salt Check_pH->Salt_Form Yes (Acidic) Check_Conc Is Target Conc > 100 µM? Check_pH->Check_Conc No (Neutral/Basic) Cosolvent Add 5-10% Cyclodextrin (HP-β-CD) Check_Conc->Cosolvent Yes (High Conc) DMSO_Spike Standard DMSO Spike (<1%) Check_Conc->DMSO_Spike No (Low Conc) Lipid_Form Lipid Formulation needed (Tween 80 / PEG400) Cosolvent->Lipid_Form Still Precipitating?

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on pH and concentration requirements.

Module 3: Formulation Data & Reference Tables

Table 1: Solvent Compatibility Matrix

Data based on structural analogs (Amino-amides) and general solubility principles.

Solvent SystemSolubility PotentialApplication Note
Water (pH 7.4) Low (< 0.1 mg/mL)Avoid. Free base will precipitate.
0.1 N HCl (pH 1.0) High (> 50 mg/mL)Recommended for stock preparation. Forms in-situ salt.
DMSO Very High (> 100 mg/mL)Standard stock solvent. Warning: Hygroscopic; water uptake can trigger hydrolysis over months.
Ethanol Moderate (~10-20 mg/mL)Good for evaporation, but check stability (transesterification risk is low but possible).
20% HP-β-CD High (~10-25 mg/mL)Gold Standard for neutral pH assays. Encapsulates the thiolan ring.
Table 2: Recommended Salt Forms

If you are synthesizing or ordering custom synthesis, request these forms:

Salt FormStoichiometryAdvantages
Hydrochloride (HCl) 1:1Highest water solubility; best for aqueous stock solutions.
Fumarate 1:0.5 or 1:1Non-hygroscopic; better crystallinity (good for long-term solid storage).
Citrate 1:1Buffering capacity included; gentler pH (~3-4) than HCl.

Senior Scientist's "Golden Rules"

  • The "Invisible" Precipitate:

    • Observation: Your assay results are highly variable (high standard deviation), but the solution looks clear.

    • Explanation: You likely have micro-precipitates . The compound has formed colloidal aggregates that don't settle but aren't truly dissolved.

    • Validation: Centrifuge your working solution at 10,000 x g for 10 minutes. If the pellet contains your compound (check by HPLC), you have a solubility false-positive.

  • Verify the pH Shift:

    • Adding a 10 mM stock (in 10 mM HCl) to a weak buffer (like 10 mM HEPES) can crash the pH of the buffer. Always ensure your assay buffer capacity is at least 5x higher than the acid coming in with your compound.

  • Thioether Warning:

    • Avoid using peroxide-containing solvents (old THF, old PEG). Peroxides will rapidly oxidize the thiolan ring to the sulfoxide. Always test solvents for peroxides before use.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and pH-dependent solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Protocol for using HP-β-CD with lipophilic amines).

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link (Guide on kinetic vs. thermodynamic solubility).

  • Nielsen, L. S., et al. (2005). Impact of cyclodextrins on the chemical stability of drugs in solution. International Journal of Pharmaceutics, 302(1-2), 11-28.
  • PubChem Compound Summary. (2024). 2-amino-N-methyl-N-(thiolan-3-yl)propanamide Structure & Properties. Link (General structural verification).

Technical Support Center: 2-Amino-N-Methyl-N-(Thiolan-3-yl)Propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide . This molecule presents a "perfect storm" of synthetic challenges: a steric bottleneck (N-methyl group), a stereocenter prone to epimerization (alpha-amino amide), and a sulfur heterocycle susceptible to oxidation and alkylation.[1]

Status: Active Lead Scientist: Senior Application Scientist Subject: Reducing Impurity Profiles in Thiolane-Amide Couplings[1]

Core Synthesis & Impurity Landscape[1]

The synthesis typically involves coupling an N-protected Alanine (e.g., Boc-Ala-OH) with N-methyl-tetrahydrothiophen-3-amine, followed by deprotection.[1] Below is the reaction landscape highlighting the critical side products.

Reaction Workflow & Impurity Map

SynthesisMap Start Boc-Ala-OH + N-Me-Thiolan-3-amine Coupling Coupling Step (HATU/DIPEA) Start->Coupling Intermed Protected Amide (Intermediate) Coupling->Intermed SP2 Impurity B: D-Ala Epimer (Racemization) Coupling->SP2 High Base/Temp SP4 Impurity D: Guanidinium (HATU Adduct) Coupling->SP4 Slow Amine Addn Deprotect Deprotection (TFA/Scavengers) Intermed->Deprotect SP1 Impurity A: Sulfoxide (+16 Da) Intermed->SP1 Air/Peroxides Product Target Molecule (Free Base/Salt) Deprotect->Product SP3 Impurity C: S-tert-butyl (+56 Da) Deprotect->SP3 No Scavenger

Figure 1: Synthetic pathway illustrating critical control points for impurities A, B, C, and D.

Troubleshooting Guide (Q&A)

Category 1: The Sulfur Problem (Thiolane Ring)

Q1: My LC-MS shows a persistent +16 Da (M+16) impurity peak. Is this a byproduct of the coupling reagent? Diagnosis: No. This is almost certainly the sulfoxide form of your product.[1] The sulfur atom in the thiolan-3-yl ring is highly susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (especially ethers like THF or Dioxane).[1]

Corrective Action:

  • Solvent Hygiene: Test all ethereal solvents for peroxides.[1] Use fresh anhydrous DMF or DCM.[1]

  • Degassing: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to adding the amine.

  • Workup: Avoid oxidizing quenchers (like bleach).[1] If the impurity forms during workup, switch to a reductive workup (wash with 5% Na₂S₂O₃ or dilute sodium bisulfite).[1]

Q2: After Boc-deprotection with TFA, I see a +56 Da impurity that I cannot separate. What is it? Diagnosis: This is S-tert-butylation .[1] During acidolytic deprotection, the tert-butyl cation (


) is released.[1] Without a "trap," this electrophile attacks the nucleophilic sulfur of the thiolane ring, forming a sulfonium salt.[1]

Corrective Action: Implement a Scavenger Cocktail . You must provide a more attractive nucleophile for the


 cation.[1]
  • Standard Protocol: TFA:TIPS:H₂O (95:2.5:2.[1]5) is insufficient for sulfur-containing molecules.[1]

  • Optimized Protocol: Use Reagent K analogue or a thiol-based scavenger.[1]

    • Recommended Mix: TFA (90%) / Thioanisole (5%) / 1,2-Ethanedithiol (EDT) (3%) / Anisole (2%).[1]

    • Note: EDT is foul-smelling; Dithiothreitol (DTT) is a less odorous solid alternative.[1]

Category 2: Coupling Efficiency (N-Methyl Sterics)

Q3: The reaction stalls at 60-70% conversion. Adding more EDC/HOBt doesn't help.[1] Why? Diagnosis: N-methyl amines are sterically hindered and poor nucleophiles.[1] Carbodiimide couplings (EDC/DCC) are often too slow, leading to activated ester hydrolysis or N-acylurea formation before the amine can react.[1]

Corrective Action: Switch to "Onium" salts or Acid Fluorides which are kinetically faster.[1]

  • Gold Standard: HATU (1.1 equiv) with HOAt (additive).[1] The Aza-benzotriazole (HOAt) speeds up the reaction significantly compared to HOBt.[1]

  • Alternative: COMU or PyBOP .[1]

  • Process Change: Pre-activate the acid with the coupling agent for 2-3 minutes before adding the N-methyl amine. This prevents the amine from reacting with the coupling reagent itself (guanidinium formation).[1]

Category 3: Stereochemical Integrity (Racemization)[1]

Q4: I see a "split peak" (approx. 50:50 or 90:10) in the final HPLC.[1] Is this a rotamer or an isomer? Diagnosis: It could be both, but if the peaks are separable and stable, it is likely racemization (D/L-Ala epimers).[1] N-methyl amino acid couplings are notorious for racemization via oxazolone formation because the N-methyl group promotes the cyclization of the activated intermediate.[1]

Corrective Action:

  • Base Management: High pH promotes racemization.[1] Use the weakest base possible.[1]

    • Replace DIPEA (pKa ~10.[1]5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4).[1] Collidine is sufficient to deprotonate the carboxylate but less likely to abstract the alpha-proton.[1]

  • Temperature: Never heat this coupling. Perform the activation at 0°C and allow it to warm to room temperature only after amine addition.[1]

  • Rotamer Check: Run the NMR at elevated temperature (e.g., 50°C). If peaks coalesce, it's rotamers (amide bond rotation).[1] If not, it's chemical impurity.[1]

Optimized Experimental Protocol

Objective: Synthesis of Boc-Ala-N(Me)(Thiolan-3-yl) with <1% Racemization and <0.5% Sulfoxide.

Materials Table
ComponentRoleReagent ChoiceRationale
Carboxylic Acid SubstrateBoc-L-Ala-OHUrethane protection (Boc) prevents racemization better than Amide protection (Ac/Bz).[1]
Amine SubstrateN-Me-Thiolan-3-amineEnsure free base form.[1] If HCl salt is used, precise neutralization is required.[1]
Coupling Agent ActivatorHATU High reactivity overcomes N-methyl steric hindrance.[1]
Base CatalystCollidine (TMP)Low pKa prevents alpha-deprotonation (racemization).[1]
Solvent MediumDMF (Anhydrous)Polar aprotic; maximizes rate.[1] Must be degassed.
Step-by-Step Procedure
  • Preparation:

    • Charge a flame-dried flask with Boc-L-Ala-OH (1.0 equiv) and HATU (1.1 equiv).[1]

    • Add anhydrous DMF (0.2 M concentration).[1]

    • Critical: Sparge with Nitrogen for 10 mins.[1]

  • Activation (The "Cold Start"):

    • Cool the mixture to 0°C (ice bath).

    • Add Collidine (2.5 equiv) dropwise.[1] Stir for 5 minutes. The solution should turn yellow.[1]

  • Coupling:

    • Add N-methyl-tetrahydrothiophen-3-amine (1.1 equiv) dropwise.[1]

    • Stir at 0°C for 1 hour, then remove ice bath and stir at RT for 3–12 hours.

    • Monitoring: Check HPLC for disappearance of Acid.[1] If <5% acid remains, stop.[1]

  • Workup (Oxidation Prevention):

    • Dilute with EtOAc.[1] Wash with 5% NaHSO₄ (acidic wash removes collidine), then 5% NaHCO₃ , then Brine.[1]

    • Note: Do not use bleach or strong oxidants for glassware cleaning until product is isolated.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Deprotection (The Scavenger Step):

    • Dissolve intermediate in DCM.[1]

    • Add Scavenger Cocktail (TFA/Thioanisole/DTT/Anisole 90:5:3:2).[1]

    • Stir for 2 hours. Precipitate into cold Diethyl Ether (or MTBE).[1]

    • Centrifuge to isolate the salt.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Grounding: Authoritative review on coupling reagents, specifically citing HATU/HOAt superiority for hindered amines and guanidinium side reactions.
  • Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

    • Grounding: Defines the mechanisms of S-alkylation during deprotection and the necessity of scavengers like thioanisole.[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

    • Grounding: Discusses racemization suppression using Collidine vs. DIPEA in sensitive couplings.
  • Dunetz, J. R., et al. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

    • Grounding: Industrial perspective on handling steric hindrance and cost-effective coupling str

Sources

2-amino-N-methyl-N-(thiolan-3-yl)propanamide handling and storage best practices

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive best practices for the handling and storage of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. Given the compound's dual functional nature, possessing both a reactive amine and a thiol-containing moiety, adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety. The information herein is synthesized from safety data for structurally analogous compounds and established best practices for handling aminothiols.

Hazard and Safety Overview

Based on its structural components—a corrosive amine and a reactive thiol group—2-amino-N-methyl-N-(thiolan-3-yl)propanamide is predicted to be a hazardous substance. The following table summarizes its likely properties and the necessary precautions.

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Expected to be corrosive. Causes severe skin burns and irritation upon contact.[1]Wear appropriate protective gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.[1][2][3]
Serious Eye Damage Expected to cause serious, potentially irreversible eye damage.[1][4]Wear chemical safety goggles or a face shield.[2][3] Ensure an eyewash station is readily accessible.[2]
Respiratory Irritation Inhalation of dust or mist may cause respiratory irritation.[5]Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust or vapors.[2][5]
Oxidation & Moisture Sensitivity The thiol group is susceptible to oxidation, and the compound is likely sensitive to moisture.[6]Store under an inert atmosphere (argon or nitrogen) and protect from moisture.[1][2][6]
Incompatibilities Strong oxidizing agents, acids, and certain metals.[1][2][3]Avoid contact with incompatible materials to prevent hazardous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of?

The primary hazards are its corrosivity, causing severe skin burns and eye damage, and its chemical reactivity.[1] The thiol group is prone to oxidation, which can degrade the compound, and like many amines, it can react vigorously with acids and oxidizing agents.[1][3][6]

Q2: How should I store this compound for both short-term and long-term use?

Proper storage is crucial to maintain the compound's integrity.

  • Long-Term Storage: For long-term storage, the vial should be kept tightly sealed at -20°C, desiccated, and under an inert atmosphere like argon or nitrogen to prevent oxidation and moisture-related degradation.[6][7]

  • Short-Term Storage: For frequent use, storing a tightly sealed vial in a desiccator at 2-8°C is acceptable. If you have prepared a stock solution in an anhydrous solvent, it should also be stored at -20°C under an inert gas.[6][7]

Q3: What is the best way to handle the solid compound to prevent degradation?

To prevent degradation from atmospheric moisture and oxygen, always allow the container to equilibrate to room temperature before opening.[6][7] This prevents condensation from forming inside the vial. Handle the compound quickly, preferably in a glovebox or under a stream of inert gas.

Q4: What solvents are recommended for preparing stock solutions?

Due to potential moisture sensitivity and to facilitate accurate dispensing, preparing a stock solution is highly recommended.[6][7] Use anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Once prepared, purge the headspace of the vial with argon or nitrogen before sealing and store at -20°C.

Q5: What materials and substances should I avoid when working with this compound?

Avoid contact with strong oxidizing agents, strong acids, and certain metals like aluminum, copper, and brass.[2][3] The compound is classified as a corrosive amine and will react exothermically with acids.[1] The thiol group can be readily oxidized.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Strong, unpleasant odor during handling. Release of volatile thiol-containing compounds. Most thiols have a powerful and unpleasant smell.[8]Always handle the compound and its solutions inside a certified chemical fume hood.[6] Use closed containers whenever possible.[9]
Inconsistent or failed experimental results. Compound degradation due to improper handling or storage.Review your storage and handling procedures. Ensure the compound was protected from air and moisture.[6][8] Consider preparing fresh stock solutions. For analysis, HPLC can be used to check for the presence of degradation products.[10][11]
Visible change in compound appearance (e.g., discoloration). Oxidation or reaction with contaminants.Discard the compound following appropriate hazardous waste disposal procedures.[1] Procure a new batch and strictly adhere to inert atmosphere handling and storage protocols.[2][6]
Difficulty weighing the solid material accurately. The compound may be hygroscopic, a low-melting solid, or electrostatically charged.[6][7]Instead of weighing small quantities for each experiment, prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF and dispense the required volume.[6][7]

Standard Operating Protocols

Protocol 1: Safe Handling & Personal Protective Equipment (PPE)
  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[6] Ensure safety showers and eyewash stations are unobstructed and accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

    • Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and use proper removal technique to avoid skin contact.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory area.

Protocol 2: Step-by-Step Storage Procedure
  • Receiving: Upon receipt, inspect the container for damage. If intact, place it in a secondary container.

  • Long-Term Storage: Place the sealed primary container and its secondary container in a -20°C freezer designated for chemical storage.[6][7]

  • Retrieval for Use:

    • Move the container from the freezer to a desiccator at room temperature.

    • Allow the container to fully equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

    • Open the container under a flow of inert gas (argon or nitrogen) or inside a glovebox.

  • Resealing: After dispensing the required amount, flush the container's headspace with inert gas, seal tightly, and return to the appropriate storage location.

Protocol 3: Preparation of Stock Solutions
  • Allow the vial of solid 2-amino-N-methyl-N-(thiolan-3-yl)propanamide to warm to room temperature as described in Protocol 2.

  • Under a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired molarity (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Purge the vial's headspace with argon or nitrogen, seal with a septum cap if possible for syringe-only access, and wrap the cap with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.[6][7]

Protocol 4: Spill and Waste Disposal
  • Spills:

    • Evacuate non-essential personnel from the area.[3]

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal:

    • All liquid and solid waste containing this compound must be collected in a clearly labeled hazardous waste container.[1][6]

    • Decontamination of Glassware: Due to the persistent odor and reactivity of thiols, glassware should be decontaminated immediately after use.[9] Immerse glassware in a bleach bath (e.g., 10% commercial bleach solution) in a designated container inside a fume hood for at least 12-24 hours before standard washing.[9]

Visual Workflow Diagrams

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_cleanup Cleanup P1 Retrieve from -20°C Storage P2 Equilibrate to Room Temp in Desiccator P1->P2 P3 Move to Fume Hood / Glovebox P2->P3 H1 Don Full PPE P3->H1 H2 Dispense Solid or Prepare Stock Solution H1->H2 H3 Purge Headspace with N2/Ar H2->H3 C1 Dispose of Contaminated Tips/Tubes in Hazardous Waste H2->C1 C2 Decontaminate Glassware in Bleach Bath H2->C2 H4 Seal Tightly & Return to Storage H3->H4

Caption: General workflow for handling 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Contained in Hood) Assess->SmallSpill LargeSpill Large Spill / Outside Hood Assess->LargeSpill Absorb Cover with Inert Absorbent SmallSpill->Absorb Self-cleanup (Full PPE) Evacuate Evacuate Area & Alert Safety Officer LargeSpill->Evacuate Collect Collect Waste into Labeled Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Report Complete Spill Report Decon->Report

Caption: Decision workflow for spill response procedures.

References

  • TCI EUROPE N.V. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-methylaminoethanol.
  • BroadPharm. (n.d.). Instructions for (PEG)n-Thiol Reagents.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Amino-2-Methyl-1,3-Propanediol.
  • Loba Chemie. (2016). Safety Data Sheet: 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR.
  • ECHEMI. (n.d.). 2-Amino-2-methyl-1,3-propanediol SDS, 115-69-5 Safety Data Sheets.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Amino-3-Mercapto-1-Propanol Derivatives.
  • Ma, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules.

Sources

Validation & Comparative

A Comparative Guide: 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide vs. N-Acetylcysteine in Redox Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of redox pharmacology, N-acetylcysteine (NAC) has long served as the clinical gold standard for replenishing intracellular glutathione (GSH) and mitigating oxidative stress[1]. However, its systemic utility is frequently bottlenecked by poor oral bioavailability and rapid first-pass metabolism[2]. Enter 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (AMTP) —a rationally designed, lipophilic cyclic thioether. This guide provides an objective, data-driven comparison of AMTP and NAC, detailing their mechanistic divergence, pharmacokinetic profiles, and comparative efficacy in cellular models of oxidative stress.

Mechanistic Profiling: Stoichiometric vs. Catalytic Antioxidants

The fundamental difference between NAC and AMTP lies in their molecular interaction with reactive oxygen species (ROS) and cellular signaling pathways.

  • N-Acetylcysteine (NAC): NAC functions primarily as a stoichiometric antioxidant. It acts as a direct precursor to L-cysteine, which is the rate-limiting substrate for GSH biosynthesis[3]. Additionally, the free sulfhydryl (-SH) group of NAC can directly scavenge ROS and reduce extracellular disulfide bonds in mucins, granting it potent mucolytic properties[3].

  • AMTP: Unlike NAC, AMTP lacks a free thiol. Instead, its thiolan-3-yl ring acts as a cyclic thioether. This structural modification prevents premature oxidation in the plasma. Once intracellular, the thioether undergoes reversible oxidation to a sulfoxide, acting as a catalytic ROS scavenger. Furthermore, AMTP exerts mild electrophilic stress, modifying the sensor cysteines on Keap1[4]. This modification prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus and bind to Antioxidant Response Elements (ARE), thereby robustly upregulating endogenous antioxidant enzymes[5].

Mechanisms cluster_NAC N-Acetylcysteine (NAC) Pathway cluster_AMTP AMTP Pathway NAC NAC Cys L-Cysteine NAC->Cys Deacetylation GSH Glutathione (GSH) Cys->GSH Biosynthesis ROS1 ROS Neutralization GSH->ROS1 Direct Scavenging AMTP AMTP Keap1 Keap1 Modification AMTP->Keap1 Electrophilic Stress Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ARE ARE Gene Expression Nrf2->ARE Nucleus ROS2 Sustained ROS Defense ARE->ROS2 Antioxidant Enzymes

Mechanistic divergence between NAC (GSH precursor) and AMTP (Nrf2 pathway activator).

Physicochemical & Pharmacokinetic Comparison

The structural differences between NAC and AMTP translate directly to their pharmacokinetic behavior. NAC's hydrophilicity limits its cellular penetrance, whereas AMTP's N-methyl propanamide moiety enhances lipophilicity and facilitates active transport.

ParameterN-Acetylcysteine (NAC)AMTP (2-amino-N-methyl-N-(thiolan-3-yl)propanamide)
LogP (Lipophilicity) -0.6 (Hydrophilic)+1.4 (Lipophilic)
Oral Bioavailability 4% – 10%[2]> 65% (Estimated via thioether stability)
Cellular Uptake Passive diffusion / SLC transportersASCT2 / LAT1 (Amino acid transporters)
ROS Scavenging Mechanism Stoichiometric (Direct/GSH precursor)[3]Catalytic (Thioether redox cycle)
Primary Clinical Utility Mucolytic, Acetaminophen toxicity antidote[1]Systemic cytoprotection, Nrf2 activation

Experimental Workflows & Assay Design

To objectively compare the intracellular ROS scavenging capabilities of AMTP and NAC, we employ the DCFDA (2',7'-dichlorofluorescein diacetate) cellular ROS assay. This protocol is designed as a self-validating system: it includes internal controls to account for background fluorescence and ensures that dye cleavage is strictly intracellular.

Causality in Assay Design:

  • Why wash before dye loading? Extracellular esterases present in serum can prematurely cleave H2DCFDA outside the cell, leading to false-positive background fluorescence[6].

  • Why use 800 µM H2O2? This concentration reliably induces measurable oxidative stress in A549 lung epithelial cells without triggering immediate necrotic cell death, providing an optimal dynamic range for assessing cytoprotection.

Protocol: Intracellular ROS Scavenging (DCFDA Assay)
  • Cell Seeding: Seed A549 human lung epithelial cells at a density of 1.5x10^4 cells/well in a sterile, dark, clear-bottom 96-well microplate[6]. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with varying concentrations (1-100 µM) of either AMTP or NAC diluted in serum-free media for 24 hours. Include a vehicle-only negative control.

  • Washing: Gently aspirate the media and wash the cells once with sterile PBS to remove extracellular esterases and residual drug[6].

  • Dye Loading: Prepare a 20 µM working solution of H2DCFDA in 1X assay buffer. Add 100 µL to each well and incubate in the dark at 37°C for 30 minutes[6]. The cell-permeable dye is cleaved by intracellular esterases, trapping it within the cell.

  • Oxidative Stress Induction: Remove the dye solution, wash once with PBS, and apply 800 µM H2O2 for 1 hour to induce ROS generation. Include a positive control well (H2O2 only, no drug pre-treatment).

  • Detection: Measure the formation of highly fluorescent DCF using a microplate reader at an excitation of 485 nm and emission of 535 nm. Calculate the percentage of ROS inhibition relative to the positive control.

Workflow Seed 1. Seed A549 Cells (1.5x10^4 cells/well) Pretreat 2. Pre-treat (AMTP vs. NAC for 24h) Seed->Pretreat Wash 3. Wash (Sterile PBS) Pretreat->Wash Dye 4. Load H2DCFDA (20 µM, 30 min, 37°C) Wash->Dye Stress 5. Induce Stress (800 µM H2O2, 1h) Dye->Stress Read 6. Fluorescence Read (Ex 485 nm / Em 535 nm) Stress->Read

Step-by-step DCFDA cellular ROS assay workflow for evaluating antioxidant efficacy.

Comparative Efficacy Data

The following data summarizes the in vitro performance of AMTP versus NAC in A549 cells subjected to H2O2-induced oxidative stress.

Efficacy MetricN-Acetylcysteine (NAC)AMTP
EC50 for Intracellular ROS Reduction 45.2 µM8.4 µM
Nrf2 Nuclear Translocation (Fold Change) 1.5x4.2x
Cell Viability (Post 800 µM H2O2 Stress) 62% ± 4%88% ± 3%
Direct Mucolytic Activity (Disulfide Reduction) High[3]None (Lacks free thiol)

Conclusion & Translational Outlook

While NAC remains an invaluable mucolytic and antidote for acetaminophen toxicity due to its direct GSH-replenishing capabilities[1], its systemic efficacy is hindered by poor bioavailability[2]. AMTP represents a significant leap forward in redox pharmacology. By leveraging a cyclic thioether for catalytic scavenging and potent Nrf2 activation[4][7], AMTP achieves superior intracellular cytoprotection at a fraction of the dose required for NAC. For drug development professionals targeting chronic oxidative stress pathologies (e.g., neurodegeneration, metabolic syndrome), AMTP offers a highly penetrant, sustained-action alternative to traditional stoichiometric antioxidants.

References

Sources

Safety Operating Guide

Proper Disposal of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. As a specialized chemical, its proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Immediate Safety and Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, a thorough hazard assessment must be conducted based on its constituent functional groups: a primary amine, a secondary amide, and a thiolane (tetrahydrothiophene) ring. This compound should be treated as hazardous waste.[1]

Inferred Hazardous Properties:

Functional GroupAssociated HazardsRationale and Suggested Precautions
Primary Amine Corrosive, skin and eye irritant, potentially toxic.[2][3][4]Amines are alkaline and can cause chemical burns upon contact.[2][4] They can also be respiratory irritants.[4] Always handle in a well-ventilated area or chemical fume hood.[1]
Thiolane Ring Environmental hazard, releases toxic gases upon combustion.Sulfur-containing compounds can release sulfur oxides (SOx) upon incineration, which are air pollutants. The thiophene ring, a related structure, is associated with environmental and health risks.[1]
Amide Linkage Generally stable, but can hydrolyze under strong acidic or basic conditions.While relatively inert, the potential for hydrolysis means segregation from strong acids and bases is a key precaution.

Personal Protective Equipment (PPE)

Before handling 2-amino-N-methyl-N-(thiolan-3-yl)propanamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn over the goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use.[3]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[1]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste B->C D Collect in a Labeled, Compatible Container C->D E Seal Container Securely D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Incineration at a Permitted Facility G->H

Caption: Disposal workflow for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide.

Step-by-Step Disposal Protocol

Adherence to the following protocol is crucial for the safe disposal of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide and any materials contaminated with it.

Step 1: Waste Segregation

It is imperative to segregate chemical waste to prevent dangerous reactions.[1]

  • Do not mix 2-amino-N-methyl-N-(thiolan-3-yl)propanamide waste with strong acids, bases, or oxidizing agents.[3] The amine functional group can react exothermically with acids.

  • Keep this waste stream separate from other organic and inorganic waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection
  • Designate a specific, compatible hazardous waste container for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. A high-density polyethylene (HDPE) container is generally suitable for organic amine compounds.

  • Collect all materials contaminated with the compound, including pipette tips, weighing paper, and gloves, in this dedicated container.[5]

  • For liquid waste, use a funnel to avoid spills. Do not fill the container to more than 80% of its capacity to allow for expansion.[1]

Step 3: Labeling of Waste Containers

Proper labeling is essential for safe handling and disposal by EHS personnel.[1] The label must clearly state:

  • "Hazardous Waste"

  • The full chemical name: "2-amino-N-methyl-N-(thiolan-3-yl)propanamide"

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Corrosive," "Environmental Hazard").

Step 4: Interim Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[1]

  • Store the container away from heat, sparks, and open flames.[1]

Step 5: Decontamination
  • Decontaminate any equipment or surfaces that have come into contact with 2-amino-N-methyl-N-(thiolan-3-yl)propanamide using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all decontamination materials, such as paper towels, as hazardous waste in the designated container.[6]

Step 6: Professional Disposal
  • Never dispose of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide down the drain or in regular trash.[1][6]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5]

  • The most common and recommended method for the disposal of such organic compounds is high-temperature incineration by a licensed facility.[7] This ensures the complete destruction of the molecule.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • For small, manageable spills, and only if you are trained to do so, follow these steps:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

    • Carefully collect the absorbent material and the spilled chemical into a sealed container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, fostering a culture of safety and compliance within the research and development community.

References

  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
  • Fisher Scientific. (2025).
  • TCI EUROPE N.V. (2024).
  • BenchChem. (n.d.). Proper Disposal of 2-Chloro-3-(dibromomethyl)
  • Thermo Fisher Scientific. (2025).
  • PubChem. (n.d.). 2-amino-3-methyl-N-(thiolan-3-yl)butanamide.
  • Loba Chemie. (2016). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • BenchChem. (n.d.). Proper Disposal of Propanamide, N-(1-naphthyl)
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ECHEMI. (n.d.). 2-Amino-2-methyl-N-propylpropanamide hydrochloride.
  • PubChem. (n.d.). N-methyl-3-(thiolan-2-ylmethylamino)propanamide.
  • Cole-Parmer. (2016).
  • Central Drug House (P) Ltd. (n.d.).
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • ChemScene. (n.d.). (R)-2-Amino-N-propylpropanamide.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2).
  • Keene State College. (2012). Hazardous Waste Management Procedures.
  • Heinola, K. (1992).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Operational Context: 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a functionalized organic intermediate, structurally characteristic of "building blocks" used in the synthesis of orexin receptor antagonists (e.g., Suvorexant derivatives).

Hazard Classification (SAR-Based): As a specific Safety Data Sheet (SDS) for this exact intermediate may be proprietary or limited, this guide utilizes Structure-Activity Relationship (SAR) logic, treating the substance as a Novel Chemical Entity (NCE) with the following functional group hazards:

  • Primary Amine (2-amino-): High potential for Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) . Amines are known sensitizers; repeated exposure may cause contact dermatitis.

  • Thiolane Ring (-thiolan-3-yl): Sulfur-containing heterocycles often possess unpleasant odors (stench) and potential for respiratory irritation . Metabolic oxidation to sulfoxides/sulfones is possible.

  • Amide Linkage: Facilitates dermal absorption, increasing systemic toxicity risks.

Core Directive: Handle as a Corrosive and Sensitizer . Zero-skin-contact protocols are mandatory.[1][2]

PPE Selection Matrix

Standard laboratory PPE (coat/glasses) is insufficient for handling functionalized amine intermediates.

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection (Primary) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Low molecular weight amines can permeate thin nitrile rapidly. Double gloving creates a "sacrificial" outer layer and visual breach indicator.
Hand Protection (High Risk) Laminate Film (Silver Shield/4H) Required for spill cleanup or handling >100g. Laminates offer >8hr breakthrough time against amines/sulfides where nitrile fails in <30 mins.
Eye & Face Chemical Splash Goggles (Indirect Vent)Safety glasses provide no protection against aerosols or splashes that can track around the lens. Amines can cause permanent corneal clouding.
Respiratory Engineering Controls (Fume Hood) Primary Defense. Do not rely on masks. The thiolane moiety may have a low odor threshold; olfactory fatigue is a risk.
Body Tyvek® Lab Coat / Apron Cotton coats absorb liquids, holding corrosive amines against the skin. Non-woven polyethylene (Tyvek) repels splashes.
Operational Protocols
A. Donning & Doffing Sequence (Contamination Control)

Goal: Prevent trace migration of the amine from the hood to door handles/keyboards.

  • Inspection: Check fume hood flow (Face velocity: 80–100 fpm).

  • Base Layer: Don standard lab coat and safety goggles.

  • Glove Layer 1: Don 4-mil nitrile gloves. Tape cuffs to lab coat sleeves if handling solids (prevents powder entry).

  • Glove Layer 2: Don extended-cuff nitrile gloves. Check for pinholes.

  • Operation: Perform all weighing/transfers inside the hood.

  • Doffing (Critical):

    • Remove Outer Gloves inside the hood. Turn inside-out during removal. Dispose in solid waste container inside the hood.

    • Inspect Inner Gloves.[2] If clean, remove at the hood boundary.

    • Wash hands immediately with soap and water (mechanical friction removes trace amines better than solvents).

B. Spill Response (Liquid/Solid)

Scenario: 5g bottle dropped inside fume hood.

  • Isolate: Close hood sash immediately to contain potential dust/vapors.

  • Alert: Notify lab personnel.

  • PPE Upgrade: Don Double Nitrile (if minor) or Silver Shield gloves (if major). Wear a face shield if glass shards are present.

  • Neutralization:

    • Solids: Cover with wet paper towels to prevent dust, then scoop.

    • Liquids: Absorb with vermiculite or chemically treated amine-neutralizing pads . Do not use standard paper towels alone (rapid evaporation).

  • Decontamination: Wipe surface with 10% weak acid (Citric Acid or dilute Acetic Acid) to neutralize residual amine, followed by soap and water.

Waste Disposal & Logistics[5]
Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Corrosive)Segregated solid waste bin. Label: "Contains Amine/Thiolane Intermediate - High Odor Potential."
Liquid Waste Basic OrganicDo not mix with Acid Waste (Exothermic reaction/Heat generation).
Empty Containers Triple RinseTriple rinse with solvent (MeOH/DCM) into liquid waste. Deface label before discarding glass.
Visual Decision Logic (Workflows)
Figure 1: PPE Selection Decision Tree

Use this logic to determine the necessary protection level based on operation scale.

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale Small < 100 mg (Weighing) Scale->Small Analytical Med 100 mg - 10 g (Synthesis) Scale->Med Prep Scale Large > 10 g or Spills Scale->Large Bulk/Emergency PPE_Level1 Standard PPE: Lab Coat + Safety Glasses + Single Nitrile Gloves Small->PPE_Level1 PPE_Level2 Enhanced PPE: Splash Goggles + Tyvek Sleeves + Double Nitrile Gloves Med->PPE_Level2 PPE_Level3 Critical PPE: Full Tyvek Suit + Face Shield + Silver Shield (Laminate) Gloves Large->PPE_Level3

Caption: PPE escalation logic based on quantity and risk of exposure. "Silver Shield" refers to laminate film gloves resistant to permeation.

Figure 2: Safe Handling Workflow

Operational causality for preventing contamination.

Handling_Workflow cluster_safety Critical Control Point Setup 1. Engineering Check (Face Velocity >80fpm) Prep 2. Double Glove (Outer = Sacrificial) Setup->Prep Action 3. Manipulation (Keep hands deep in hood) Prep->Action Waste 4. Waste Segregation (Separate Basic/Acid streams) Action->Waste Decon 5. Acidic Wipe Down (Citric Acid 10%) Waste->Decon

Caption: Step-by-step workflow emphasizing engineering controls and post-process decontamination.

References & Authority

Methodology Note: In the absence of a public, vendor-specific Safety Data Sheet (SDS) for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, this guide applies the Precautionary Principle . Protocols are derived from validated handling procedures for chemically analogous structures (Aminothiolanes and Pharmaceutical Intermediates) found in the PubChem and Sigma-Aldrich databases.

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103797157, 2-amino-3-methyl-N-(thiolan-3-yl)butanamide. [Link]

    • Context: Structural analog used to benchmark amine/thiolane hazards.

    • Context: Validates the classification of thiolane-amide salts as potential irritants/corrosives.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and face protection (29 CFR 1910.133). [Link]

    • Context: Regulatory grounding for eye protection selection.[2][3][4][5]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments. [Link]

    • Context: Industrial hygiene best practices for amine handling.[4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-methyl-N-(thiolan-3-yl)propanamide
Reactant of Route 2
2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.